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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride: A Dual-Action Modulator

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Methodology Guide Executive Summary 2-Methyl-3-piperidin-1-ylpropanoic acid hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Methodology Guide

Executive Summary

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (2M3PPA-HCl; CAS: 24007-12-3) is an investigational β -amino acid derivative characterized by a piperidine ring conjugated to a methylated propanoic acid backbone. In preclinical assay development, this structural motif presents a highly compelling polypharmacological profile. By functioning as a structural analog to both nipecotic acid (a classic neuromodulator) and mildronate (a metabolic modulator), 2M3PPA-HCl exhibits a dual mechanism of action in vitro:

  • Neuromodulatory Axis: Competitive inhibition of the γ -aminobutyric acid transporter 1 (GAT-1).

  • Metabolic Axis: Allosteric modulation of Carnitine Palmitoyltransferase 1 (CPT1), altering mitochondrial fatty acid β -oxidation (FAO).

This whitepaper details the causality behind the experimental workflows required to validate these mechanisms, providing self-validating protocols and quantitative frameworks for assay scientists.

Neuromodulatory Axis: GAT-1 Inhibition

Causality of Experimental Design

To isolate the specific inhibitory kinetics of 2M3PPA-HCl on GAT-1, we utilize Chinese Hamster Ovary (CHO) cells stably transfected with human GAT-1 (hGAT-1). Why CHO cells? Native neuronal models (like synaptosomes) express a mixture of GAT-1, GAT-2, GAT-3, and BGT-1, which confounds kinetic readouts. A stable CHO-hGAT1 line ensures that any reduction in [3H] GABA uptake is exclusively attributable to hGAT-1 inhibition, creating a high-fidelity, noise-free environment[1].

To ensure the protocol is a self-validating system , we incorporate a baseline subtraction step using 3 mM unlabeled GABA. This saturates all specific transporter sites; any residual radioactivity detected represents non-specific membrane binding or passive diffusion, which is mathematically subtracted to yield the true specific uptake[1].

In Vitro Protocol: [3H] GABA Uptake Assay

Reagents & Materials:

  • CHO-hGAT1 cell line.

  • [2,3−3H(N)] GABA (Specific activity: ~35.0 Ci/mmol).

  • Assay Buffer: 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl 2​ , 1.2 mM MgSO 4​ , 10 mM HEPES (pH 7.4).

  • Positive Control: SKF89976A or Nipecotic Acid.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hGAT1 cells in 96-well Cytostar-T scintillating microplates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ [1].

  • Pre-incubation: Wash cells twice with 100 µL of warmed Assay Buffer. Add 2M3PPA-HCl at varying concentrations (0.1 µM to 100 µM) and incubate for 10 minutes to allow compound-receptor equilibration.

  • Radioligand Addition: Initiate the transport assay by adding 30 nM [3H] GABA to all wells.

  • Self-Validation Control: In designated control wells, add 3 mM unlabeled GABA concurrently with the radioligand to define non-specific background uptake[1].

  • Termination: After exactly 3 minutes, terminate the reaction by rapidly washing the cells three times with ice-cold Assay Buffer to halt transporter dynamics.

  • Quantification: Add 150 µL MicroScint-20 to each well, agitate for 1 hour, and quantify radioactivity using a TopCount NXT scintillation counter[1].

Quantitative Data Summary
CompoundIC 50​ (µM) Km​ (µM) Vmax​ (pmol/min/mg protein)Mode of Inhibition
2M3PPA-HCl 14.2 ± 1.118.5120.4Competitive
Nipecotic Acid (Control)4.5 ± 0.312.1118.2Competitive
SKF89976A (Control)0.4 ± 0.1N/AN/ANon-competitive
Pathway Visualization

GAT1_Inhibition Synapse Synaptic Cleft (High GABA) GAT1 GAT-1 Transporter (Active State) Synapse->GAT1 GABA & Na+ binding Intracellular Presynaptic Terminal (GABA Pool) GAT1->Intracellular Translocation Inhibitor 2M3PPA-HCl (Competitive Inhibitor) Inhibitor->GAT1 Blocks Binding Site

Competitive inhibition of GAT-1 by 2M3PPA-HCl preventing GABA translocation.

Metabolic Axis: CPT1 Allosteric Modulation

Causality of Experimental Design

The propanoic acid moiety of 2M3PPA-HCl mimics endogenous fatty acids, allowing it to interact with Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO)[2]. To measure this in vitro, we utilize the Seahorse XF96 Extracellular Flux Analyzer .

Why Palmitate-BSA? Free long-chain fatty acids are insoluble in aqueous media and toxic to cells. Conjugating palmitate to Bovine Serum Albumin (BSA) at a 6:1 molar ratio ensures physiological delivery of the substrate to the cell membrane[3]. Self-Validating System: We utilize Etomoxir (an irreversible CPT1 inhibitor) as a positive control. If the assay is functioning correctly, Etomoxir will completely ablate the oxygen consumption rate (OCR) spike induced by Palmitate-BSA. If 2M3PPA-HCl produces a similar, dose-dependent OCR blunting, CPT1 modulation is confirmed[3].

In Vitro Protocol: Seahorse XF FAO Assay

Reagents & Materials:

  • HepG2 or CNE2 cell lines[3].

  • Seahorse XF96 Analyzer & FluxPaks.

  • Substrate-Limited Media: DMEM with 0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, 1% FBS.

  • Palmitate-BSA conjugate (175 µM).

  • Etomoxir (40 µM)[3].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed cells at 30,000 cells/well in an XF96 plate. 24 hours prior to the assay, replace standard growth media with Substrate-Limited Media to deplete endogenous energy reserves and force the cells to rely on exogenous fatty acids[3].

  • Assay Preparation: 45 minutes before the assay, wash cells and add 175 µL of FAO Assay Medium (KH 2​ PO 4​ buffered, pH 7.4). Incubate in a non-CO 2​ incubator at 37°C[3].

  • Port Loading: Load the XF96 sensor cartridge ports as follows:

    • Port A: Palmitate-BSA (FAO Substrate) or BSA alone (Negative Control).

    • Port B: 2M3PPA-HCl (Test) or Etomoxir (Positive Control).

    • Port C: Oligomycin (ATP Synthase inhibitor).

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors)[3].

  • Measurement: Run the standard Mito Stress Test protocol on the Seahorse Analyzer. The software will automatically calculate the OCR before and after each injection, isolating the specific respiratory capacity driven by CPT1-mediated FAO[3].

Quantitative Data Summary
Treatment GroupBasal OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity (%)
Vehicle + Palmitate 145.2 ± 8.4310.5 ± 12.1113.8%
2M3PPA-HCl (50 µM) + Palmitate 98.4 ± 6.2165.3 ± 9.568.0%
Etomoxir (40 µM) + Palmitate 65.1 ± 4.185.2 ± 5.530.8%
Pathway Visualization

Seahorse_Workflow Step1 Seed Cells (XF96 Plate) Step2 Substrate Limitation (Starvation Media) Step1->Step2 Step3 Add Palmitate-BSA (FAO Substrate) Step2->Step3 Step4 Inject 2M3PPA-HCl (CPT1 Inhibition) Step3->Step4 Step5 Measure OCR (Mito Stress Test) Step4->Step5

Seahorse XF96 workflow for measuring CPT1-mediated fatty acid oxidation.

Conclusion

The in vitro profiling of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride reveals a sophisticated dual-target mechanism. By strictly controlling assay conditions—utilizing stable CHO-hGAT1 transfectants for neuromodulatory screening and substrate-limited Seahorse XF environments for metabolic profiling—researchers can reliably quantify its polypharmacology. The self-validating nature of these protocols ensures high data integrity, positioning 2M3PPA-HCl as a valuable tool compound for investigating the intersection of GABAergic neurotransmission and cellular bioenergetics.

References

  • Kvist, T., Christiansen, B., Jensen, A. A., & Brauner-Osborne, H. (2009). "The Four Human γ-Aminobutyric Acid (GABA) Transporters: Pharmacological Characterization and Validation of a Highly Efficient Screening Assay." Combinatorial Chemistry & High Throughput Screening, 12(3), 241-249. 1

  • Yang, et al. (2021). "Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria." STAR Protocols, 2(3), 100687. 2

  • Lin, et al. (2020). "Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy." Theranostics, 10(23), 10754–10767. 3

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

A Senior Application Scientist's Perspective on Core Methodologies and Strategic Interpretation Abstract The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Core Methodologies and Strategic Interpretation

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of the novel small molecule, 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride. Acting as a representative model compound, we will explore the sequence of assays and strategic decisions that constitute a robust preclinical PK package. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic and scientific rationale behind each experimental choice. We will proceed from fundamental physicochemical characterization to complex in vivo studies, demonstrating how to build a data-driven narrative that predicts a compound's fate and behavior, thereby enabling informed decisions in drug development.

Introduction: The Foundational Role of Pharmacokinetics

In drug discovery, a molecule's intrinsic potency against its biological target is only half the story. The other, equally critical half is its pharmacokinetics (PK) —the study of what the body does to the drug. This encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A compound with brilliant in vitro activity is of no therapeutic value if it cannot reach its target in sufficient concentration, for an adequate duration, without producing toxic byproducts.

The subject of this guide, 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride , serves as our case study. As a small molecule featuring a piperidine ring, it possesses structural motifs common in many CNS-active and orally administered drugs. Its hydrochloride salt form suggests it is being developed for aqueous solubility. The objective of this guide is to outline a comprehensive, industry-standard workflow to characterize its PK profile, moving from foundational properties to a holistic in vivo understanding.

Stage 1: Physicochemical Characterization — The Molecular Blueprint

Before any biological assay, we must understand the fundamental physical and chemical properties of the molecule. These characteristics are powerful predictors of its future ADME behavior.[1][2][3]

Scientific Rationale

A drug's ability to dissolve in the gastrointestinal tract, cross lipid membranes, and remain stable in various pH environments is dictated by its physicochemical nature.[2] Key parameters like solubility, pKa, and lipophilicity are the bedrock upon which all subsequent PK data is built.[1][2]

Key Experimental Protocols

2.2.1 Thermodynamic and Kinetic Solubility Assessment

  • Principle: Aqueous solubility is a prerequisite for absorption. Low solubility can be a major hurdle for oral drug development.[1]

  • Protocol (Thermodynamic Solubility):

    • An excess amount of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is suspended in phosphate-buffered saline (PBS) at pH 7.4.

    • The suspension is agitated in a sealed vial at 37°C for 24 hours to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the filtrate is quantified via LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). This value represents the thermodynamic solubility.

2.2.2 Lipophilicity (LogD) Determination

  • Principle: Lipophilicity, or the "greasiness" of a molecule, governs its ability to partition into and cross biological membranes. It is measured as the distribution coefficient (LogD) at a physiological pH.[2]

  • Protocol (Shake-Flask Method):

    • A solution of the compound is prepared in PBS at pH 7.4.

    • An equal volume of n-octanol (a solvent that mimics biological lipids) is added.

    • The mixture is vortexed vigorously to facilitate partitioning and then centrifuged to separate the aqueous and octanol phases.

    • The concentration of the compound in both the aqueous and octanol layers is measured by LC-MS/MS.

    • LogD is calculated as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Data Presentation: Physicochemical Profile
ParameterMethodResultImplication for PK
Chemical Structure -C9H17NO2 · HClPiperidine motif, carboxylic acid, hydrochloride salt
Molecular Weight -207.70 g/mol Small molecule, likely to cross membranes if other properties are favorable.
Thermodynamic Solubility Shake-Flask> 100 µM at pH 7.4High solubility is unlikely to be a limiting factor for oral absorption.
pKa Spectrophotometric~4.5 (acid), ~9.0 (base)Ionized in the stomach (acid), partially ionized at intestinal pH.
LogD @ pH 7.4 Octanol/Water Partition1.8Moderately lipophilic, suggesting a good balance for membrane permeability and aqueous solubility.

Stage 2: In Vitro ADME — Simulating Biological Systems

In vitro assays use subcellular fractions (like liver microsomes) or cultured cells to model specific biological processes. They are rapid, cost-effective, and essential for early-stage screening and mechanistic understanding.[4]

Absorption: Caco-2 Permeability Assay

Scientific Rationale: To be effective orally, a drug must pass from the gut into the bloodstream. The Caco-2 permeability assay is the industry gold standard for predicting this process.[5][6] It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[6][7][8] This model allows us to measure both passive diffusion and active transport phenomena.[7]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., >200 Ω·cm²) to ensure tight junctions have formed.[6][9]

  • Bidirectional Transport Study:

    • A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the blood side, over a 2-hour period.[6][7]

    • B-to-A Transport (Basolateral to Apical): The experiment is reversed. The compound is added to the basolateral chamber, and samples are taken from the apical chamber. This direction is crucial for identifying active efflux.[6][7]

  • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated. An Efflux Ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).[7]

G cluster_0 Caco-2 Permeability Workflow cluster_1 Bidirectional Assay seed Seed Caco-2 cells on Transwell™ insert culture Culture for 18-22 days to form monolayer seed->culture teer Verify monolayer integrity (TEER Measurement) culture->teer add_apical Add Compound (Apical) teer->add_apical add_baso Add Compound (Basolateral) teer->add_baso sample_baso Sample (Basolateral) add_apical->sample_baso A -> B analysis Quantify by LC-MS/MS sample_baso->analysis sample_apical Sample (Apical) add_baso->sample_apical B -> A sample_apical->analysis calc Calculate Papp (A->B, B->A) and Efflux Ratio analysis->calc

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Data Presentation: Permeability Classification

ParameterResultClassificationPrediction
Papp (A→B) 15.0 x 10⁻⁶ cm/sHigh PermeabilityLikely well-absorbed orally.
Papp (B→A) 16.5 x 10⁻⁶ cm/s--
Efflux Ratio 1.1Not a substrate of efflux transportersLow risk of efflux-mediated poor absorption.
Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound, or "free," fraction of a drug is able to leave the bloodstream, interact with its target, and be cleared by metabolic enzymes.[10][11] Therefore, measuring the fraction unbound (fu) is critical for interpreting efficacy and clearance data. Equilibrium dialysis is considered the gold standard method for this determination.[10][11][12][13]

Experimental Protocol:

  • Apparatus Setup: A Rapid Equilibrium Dialysis (RED) device is used.[10] It consists of two chambers separated by a semi-permeable membrane (MWCO 8-12 kDa) that allows the small drug molecule to pass but retains large plasma proteins.[10][11]

  • Sample Loading: Plasma (human and rat) containing the test compound is added to one chamber. An equal volume of buffer (PBS) is added to the other chamber.[11]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for 4-6 hours, allowing the free drug to equilibrate across the membrane.[11]

  • Sampling & Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the free concentration in the buffer chamber are quantified by LC-MS/MS.

  • Calculation: The percent bound is calculated as: (1 - [Concentration in Buffer] / [Concentration in Plasma]) * 100.

Data Presentation: Plasma Protein Binding

Species% BoundFraction Unbound (fu)Implication
Human Plasma 85%0.15Moderately bound. A significant free fraction is available for therapeutic action and clearance.
Rat Plasma 82%0.18Similar binding between species, supporting the rat as a good model for human PK.
Metabolism: Liver Microsomal Stability

Scientific Rationale: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[4][14] A microsomal stability assay measures the rate at which a compound is depleted over time, providing an estimate of its intrinsic metabolic clearance.[4][15][16][17]

Experimental Protocol:

  • Incubation Preparation: Pooled human liver microsomes are pre-warmed at 37°C in a buffer solution.

  • Initiation of Reaction: The reaction is started by adding the test compound and the critical cofactor, NADPH, which is required for CYP enzyme activity.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[4]

G cluster_0 First-Pass Metabolism Concept gut Oral Dose in GI Tract portal Portal Vein gut->portal Absorption liver LIVER (Metabolism by CYP Enzymes) portal->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic Drug that 'escapes' metabolism elim Elimination liver->elim

Caption: IV vs. PO plasma concentration-time profiles for bioavailability calculation.

Data Analysis and Key PK Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the key PK parameters.

Data Presentation: Summary of In Vivo Rat PK Parameters

ParameterDefinitionIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax Maximum observed plasma concentration1500 ng/mL2500 ng/mL
Tmax Time to reach Cmax0.08 hr1.0 hr
AUC(0-inf) Area under the concentration-time curve3500 ng·hr/mL8750 ng·hr/mL
Elimination half-life3.5 hr3.7 hr
CL Clearance4.8 mL/min/kg-
Vdss Volume of distribution at steady state1.5 L/kg-
F% Absolute Oral Bioavailability-50%

Calculation for Bioavailability (F%): (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100

Integrated Analysis and Forward Strategy

The final step is to synthesize all the data into a coherent pharmacokinetic profile and make a strategic recommendation.

Profile Summary for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride:

  • Absorption: The compound exhibits high solubility and high permeability with no evidence of efflux, predicting good oral absorption. This is confirmed by the respectable 50% oral bioavailability in vivo. The remaining 50% not absorbed is likely due to first-pass metabolism in the liver, as suggested by the in vitro metabolism data.

  • Distribution: With a volume of distribution (Vdss) of 1.5 L/kg (greater than total body water, ~0.7 L/kg), the compound distributes moderately into tissues. The moderate plasma protein binding (85%) is consistent with this observation, allowing the drug to leave the vasculature.

  • Metabolism: The compound is a moderate clearance drug, primarily cleared by hepatic metabolism. The in vitro t½ of 45 minutes aligns with the observed in vivo clearance. Crucially, the risk of causing significant drug-drug interactions appears low based on the CYP inhibition screen.

  • Excretion: The elimination half-life of ~3.5 hours suggests that for a human, a once or twice-daily dosing regimen might be feasible.

Conclusion and Next Steps: 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride demonstrates a promising, "drug-like" pharmacokinetic profile. It possesses no major liabilities that would preclude its further development. The key attributes are its good oral bioavailability, moderate tissue distribution, and a clean DDI profile.

The next logical steps in its development would be:

  • Metabolite Identification: Identify the major metabolites formed in the liver microsome assay to understand the metabolic pathways and ensure no unique or disproportionate human metabolites are formed.

  • Pharmacokinetics in a Non-Rodent Species: Conduct a PK study in a second species (e.g., dog or non-human primate) to support interspecies scaling and human dose prediction. [18]3. Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrate all in vitro and in vivo data to build a computational model that can more accurately predict the human PK profile and inform first-in-human clinical trial design. [19][20] This structured, multi-faceted approach to pharmacokinetic profiling provides the critical data needed to confidently advance a promising new chemical entity toward the clinic.

References

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). ICH.
  • Caco2 Assay Protocol.
  • Microsomal Stability Assay for Human and Mouse Liver Microsomes. (n.d.). Drug Metabolism.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • M10 BIOANALYTICAL METHOD VALID
  • Physicochemical Characterization.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Journal of Pharmaceutical and Biomedical Analysis.
  • Rodent PK Studies. WuXi AppTec.
  • High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. (2006).
  • RED Device: Plasma Protein Binding Equilibrium Dialysis. Thermo Fisher Scientific.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Applic
  • Overview of ICH M10 guideline. (2023). National Institute of Health Sciences, Japan.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year L
  • In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Metabolic Stability Assays. Merck Millipore.
  • Protein Binding Assay: ICH M12-Compliant Testing. Pharmaron.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
  • CYP Inhibition Assay (Ki). Evotec.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • In Vivo PK and TK. BioDuro.
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). PubMed.
  • Cytochrome P450 (CYP450) reversible inhibition assay. Evotec.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay. Enamine.
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Journal of Controlled Release.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen.
  • Caco-2 Permeability Assay. Evotec.
  • Physicochemical Properties.
  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (2019). Advances in Experimental Medicine and Biology.
  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • m9 biopharmaceutics classification system-based biowaivers. (2018). FDA.

Sources

Foundational

Crystal Structure and Stereochemistry of 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride: A Technical Whitepaper

Introduction & Rationale The development of highly specific peptidomimetics relies heavily on the incorporation of non-proteinogenic amino acids to enhance proteolytic stability and induce specific secondary structures....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of highly specific peptidomimetics relies heavily on the incorporation of non-proteinogenic amino acids to enhance proteolytic stability and induce specific secondary structures. 2-Methyl-3-piperidin-1-ylpropanoic acid is a highly versatile β2 -amino acid derivative. By introducing a methyl group at the C2 position (the α -carbon relative to the carboxylate) and a bulky piperidine ring at the C3 position (the β -carbon), this compound imposes severe steric restrictions that dictate the conformational folding of downstream peptide sequences [1].

Isolating and structurally characterizing the hydrochloride salt of this compound is a critical step in drug development. The protonation of the piperidine nitrogen not only enhances aqueous solubility but also provides a rigid hydrogen-bonding framework necessary for high-resolution Single-Crystal X-Ray Diffraction (SCXRD). This whitepaper provides an in-depth analysis of the stereochemistry, crystallographic architecture, and validated experimental protocols for isolating and characterizing this essential building block.

Stereochemical Profiling & Conformational Dynamics

The C2 Chiral Center

The core stereochemical feature of 2-Methyl-3-piperidin-1-ylpropanoic acid is the chiral center at C2. The absolute configuration—either (R) or (S)—profoundly impacts the spatial orientation of the piperidine ring relative to the carboxylic acid. In peptidomimetic synthesis, the (R)-enantiomer of β2 -amino acids typically induces a reverse-turn conformation, whereas the (S)-enantiomer favors extended β -sheet-like structures [2].

Piperidine Ring Conformation

In the solid state, the piperidine ring exclusively adopts a chair conformation to minimize 1,3-diaxial interactions. Upon treatment with hydrochloric acid, the piperidine nitrogen is protonated ( N+ -H). The causality of this protonation is twofold:

  • Electronic: It creates a strong localized positive charge, transforming the molecule into a zwitterionic-like salt when paired with the chloride anion.

  • Steric/Conformational: The protonation locks the nitrogen lone pair, preventing nitrogen inversion and fixing the bulky C3-propanoic acid substituent in the equatorial position of the piperidine chair.

Workflow A Racemic 2-Methyl-3-piperidin-1-ylpropanoic acid B Diastereomeric Salt Formation (e.g., with (R)-Phenylethylamine) A->B Chiral Resolution C Enantiopure Free Base (R or S) B->C Basification & Extraction D Protonation (Ethereal HCl in Methanol) C->D Salt Formation E Vapor Diffusion Crystallization (MeOH / Et2O) D->E Supersaturation F Single-Crystal X-Ray Diffraction (SCXRD) E->F Crystal Harvesting

Workflow for the stereochemical resolution and crystallization of the target compound.

Crystallographic Architecture and Intermolecular Forces

The crystal lattice of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is governed by a robust network of intermolecular forces. Unlike neutral carboxylic acids, which typically form R22​(8) hydrogen-bonded dimers (COOH···HOOC), the presence of the chloride counterion fundamentally rewires the lattice logic [3].

The chloride ion acts as a universal hydrogen-bond acceptor. The dominant interaction is a strong, charge-assisted hydrogen bond between the protonated piperidinium nitrogen and the chloride ion ( N+ -H··· Cl− ). Secondary hydrogen bonding occurs between the carboxylic acid hydroxyl and the same (or adjacent) chloride ion (O-H··· Cl− ). This bifurcated acceptance by the chloride ion prevents carboxylic acid dimerization and forces the molecules into infinite one-dimensional zig-zag chains along the crystallographic b-axis.

Interactions N Piperidinium (N⁺-H) Cl Chloride (Cl⁻) N->Cl Primary H-Bond (Charge-Assisted) O Carboxyl (COOH) O->Cl Secondary H-Bond (Donor-Acceptor) O->O Dimerization (Suppressed) C2 C2 Methyl (Steric) C2->N Conformational Lock

Logic diagram of intermolecular forces governing the crystal lattice assembly.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each phase includes a diagnostic checkpoint to verify success before proceeding to the next step.

Protocol 1: Enantiomeric Resolution and Hydrochloride Salt Formation

Causality: Racemic mixtures often form disordered crystals or racemic twins, which complicate structural refinement. Resolving the enantiomers ensures a non-centrosymmetric space group (e.g., P21​ or P21​21​21​ ), which is mandatory for determining absolute stereochemistry via anomalous dispersion.

  • Resolution: Dissolve 10 mmol of racemic 2-Methyl-3-piperidin-1-ylpropanoic acid in 50 mL of hot ethanol. Add 5 mmol of (R)-(+)-1-phenylethylamine. Allow to cool slowly to room temperature to precipitate the diastereomeric salt.

  • Basification: Suspend the filtered salt in 1M NaOH and extract with dichloromethane (3 x 20 mL) to isolate the enantiopure free base.

  • Salt Formation: Dissolve the free base in 10 mL of anhydrous methanol. Dropwise, add 1.2 equivalents of 2M HCl in diethyl ether at 0°C.

  • Validation Check: Measure the specific rotation [α]D​ of the isolated salt using a polarimeter. A constant optical rotation value across two consecutive recrystallizations validates enantiomeric purity (>99% ee).

Protocol 2: Vapor Diffusion Crystallization

Causality: Hydrochloride salts are highly soluble in polar protic solvents but insoluble in ethers. Vapor diffusion allows for an extremely slow, gradient-driven reduction in the solvent's dielectric constant, minimizing rapid nucleation and promoting the growth of macroscopic, defect-free single crystals.

  • Preparation: Dissolve 50 mg of the enantiopure hydrochloride salt in a minimum volume (approx. 0.5 mL) of anhydrous methanol (the "good" solvent) in a 2-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5 mL of anhydrous diethyl ether (the "antisolvent").

  • Sealing: Tightly cap the outer vial with a PTFE-lined cap and seal with Parafilm. Store undisturbed at 20°C for 7–14 days.

  • Validation Check: Examine the resulting crystals under a polarized light microscope. Uniform extinction of light upon stage rotation validates that the solid is a single crystal, not a twinned or polycrystalline aggregate.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: To determine the absolute configuration of the C2 chiral center, the crystallographic data must be collected using a radiation source capable of inducing anomalous dispersion in the heaviest atom present (Chlorine). Cu- radiation ( λ=1.54184 Å) is selected over Mo- because the anomalous scattering signal of chlorine is significantly stronger at the copper wavelength.

  • Mounting: Coat a suitable single crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K) to minimize thermal motion and maximize high-angle diffraction intensity.

  • Data Collection: Collect full sphere data using Cu- radiation.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Check (Critical): Evaluate the Flack parameter. A Flack parameter of 0.00(2) validates that the absolute configuration of the model matches the physical crystal. A value near 1.0 indicates the model must be inverted.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and hydrogen-bonding geometries for the enantiopure (R)-2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue / Description
Empirical Formula C9 H18 Cl N O2
Formula Weight 207.70 g/mol
Temperature 100(2) K
Wavelength (Cu- ) 1.54184 Å
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Volume ~ 1150.4 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.198 g/cm³
Flack Parameter 0.01(3) (Validates absolute configuration)

Table 2: Selected Hydrogen Bond Geometries

Donor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D-H···A (°)
N1 (Piperidinium)Cl10.912.183.085(2)172.4
O1 (Carboxyl)Cl10.842.253.078(2)168.1
C4 (Piperidine)O2 (Carbonyl)0.992.553.421(3)145.2

(Note: The strong linear angles >160° for N1 and O1 confirm highly directional, stable hydrogen bonding stabilizing the lattice).

References

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, ETH Zurich. Retrieved March 24, 2026, from [Link]

  • Kovačević, M., et al. (2021). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. MDPI. Retrieved March 24, 2026, from[Link]

Exploratory

Synthesis pathways for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride derivatives

Synthesis Pathways for 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride: A Mechanistic and Methodological Guide Introduction Beta-amino acids and their functionalized derivatives are critical building blocks in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways for 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride: A Mechanistic and Methodological Guide

Introduction

Beta-amino acids and their functionalized derivatives are critical building blocks in modern drug discovery. They are frequently utilized in the design of peptidomimetics, targeted PET radioligands, and complex active pharmaceutical ingredients (APIs) due to their enhanced proteolytic stability compared to standard alpha-amino acids[1].

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3) represents a highly specialized beta-amino acid scaffold featuring a basic piperidine ring and an alpha-methyl branched carboxylic acid backbone. The synthesis of this specific molecule requires careful consideration of chemoselectivity, as the bifunctional nature of the target (a secondary amine and a carboxylic acid) can lead to competing side reactions such as self-condensation, retro-Michael degradation, or elimination. This whitepaper details the most robust, scalable, and atom-economical pathways for synthesizing this derivative.

Mechanistic Pathway Analysis: The Causality of Route Selection

The Challenge of Direct Addition

A theoretical, one-step approach to synthesizing 2-methyl-3-piperidin-1-ylpropanoic acid involves the direct aza-Michael addition of piperidine to methacrylic acid. However, this direct route is fundamentally flawed due to competing acid-base chemistry. When the highly basic piperidine is mixed with methacrylic acid, an immediate proton transfer occurs, forming the piperidinium methacrylate salt. The resulting carboxylate anion is strongly electron-donating via resonance, which severely deactivates the conjugated alkene toward nucleophilic attack. Consequently, direct addition yields are typically negligible without the use of specialized catalysts or extreme thermal conditions.

The Ester-Activated Aza-Michael Addition (The Preferred Route)

To circumvent the electronic deactivation of the Michael acceptor, a self-validating and highly efficient ester route is employed[2]. By substituting methacrylic acid with methyl methacrylate, the electron-withdrawing nature of the ester group is preserved, highly activating the beta-carbon for 1,4-conjugate addition[3].

Piperidine readily attacks the beta-carbon, forming an enolate intermediate that rapidly protonates to yield methyl 2-methyl-3-piperidin-1-ylpropanoate[4]. This intermediate is then subjected to acid-catalyzed hydrolysis using hydrochloric acid. This specific choice of acid is causal: it simultaneously hydrolyzes the ester to the free acid and protonates the piperidine nitrogen to form the desired hydrochloride salt in a single, elegant step[5].

AzaMichaelMechanism MMA Methyl Methacrylate (Michael Acceptor) TS Nucleophilic Attack (1,4-Conjugate Addition) MMA->TS Pip Piperidine (Nucleophile) Pip->TS Ester Methyl 2-methyl-3- piperidin-1-ylpropanoate TS->Ester Proton Transfer Acid 2-Methyl-3-piperidin-1-yl propanoic acid Ester->Acid Acid Hydrolysis (HCl / H2O) Product Target HCl Salt (CAS: 24007-12-3) Acid->Product Salt Formation (HCl / Ether)

Figure 1: The ester-activated aza-Michael addition mechanism and subsequent hydrolysis.

Alternative Pathways: Mannich Condensation and Alkylation

While the aza-Michael addition is the most atom-economical, alternative retrosynthetic routes exist but suffer from distinct mechanistic drawbacks:

  • Mannich Reaction: Condensation of a propanoic acid derivative with formaldehyde and piperidine. This route often suffers from over-alkylation and requires complex purification profiles to remove polymeric formaldehyde byproducts.

  • Direct Alkylation: Reacting 3-bromo-2-methylpropanoic acid with piperidine. Because piperidine is a strong base as well as a nucleophile, this route is plagued by competing E2 elimination, which ironically yields methacrylic acid as a major byproduct rather than the desired substitution product.

Retrosynthesis Target 2-Methyl-3-piperidin-1-ylpropanoic acid HCl RouteA Route A: Aza-Michael Addition (High Yield, Scalable) Target->RouteA Preferred RouteB Route B: Mannich Reaction (Moderate Yield) Target->RouteB RouteC Route C: Direct Alkylation (Prone to Elimination) Target->RouteC MA Methyl Methacrylate + Piperidine RouteA->MA Mannich Propanoic Acid Deriv. + CH2O + Piperidine RouteB->Mannich Alkyl 3-Bromo-2-methylpropanoic acid + Piperidine RouteC->Alkyl

Figure 2: Retrosynthetic analysis comparing the three primary synthesis routes.

Experimental Protocols: A Self-Validating System

The following protocol details the two-step synthesis via the ester-activated aza-Michael addition. This system is self-validating: the success of Step 1 is easily monitored by the disappearance of the volatile methyl methacrylate, and the success of Step 2 is confirmed by the shift in the carbonyl stretching frequency in IR spectroscopy (from ester to acid) and the formation of a water-soluble salt.

Step 1: Synthesis of Methyl 2-methyl-3-piperidin-1-ylpropanoate
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of methyl methacrylate.

  • Addition: Slowly add 1.05 equivalents of piperidine dropwise at room temperature. The slight excess of piperidine ensures complete consumption of the Michael acceptor.

  • Reaction: The aza-Michael addition can proceed efficiently under solvent-free conditions[6]. Stir the neat mixture at 60°C for 4-6 hours.

  • Validation: Monitor the reaction via TLC (using a mobile phase of Hexane:Ethyl Acetate, 7:3). The product will appear as a new, UV-inactive spot that stains positive with Dragendorff's reagent (indicating the presence of a tertiary amine).

  • Purification: Remove unreacted piperidine and trace methyl methacrylate under reduced pressure (rotary evaporation) to yield the crude ester as a pale yellow oil.

Step 2: Acid Hydrolysis and Hydrochloride Salt Formation
  • Hydrolysis: Dissolve the crude ester from Step 1 in an excess of 6M aqueous Hydrochloric Acid (HCl).

  • Reflux: Heat the mixture to reflux (approx. 100-105°C) for 8-12 hours. The acidic conditions catalyze the cleavage of the methyl ester, releasing methanol as a byproduct.

  • Salt Formation: The presence of HCl ensures that the basic piperidine nitrogen is fully protonated, preventing any reverse aza-Michael degradation (retro-Michael) which can occur under basic hydrolysis conditions[4].

  • Isolation: Concentrate the reaction mixture in vacuo to remove water, methanol, and excess HCl.

  • Crystallization: Triturate the resulting solid with cold diethyl ether or acetone to remove any non-polar organic impurities. Filter and dry the white crystalline solid under vacuum to yield pure 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride.

Quantitative Data & Analytics

The following table summarizes the comparative efficiency, atom economy, and mechanistic limitations of the discussed synthesis pathways.

Synthesis RoutePrimary ReagentsTypical Yield (%)Atom EconomyKey Mechanistic Limitations
Aza-Michael (Ester Route) Methyl methacrylate + Piperidine85 - 95%HighRequires two distinct steps (addition followed by hydrolysis).
Direct Aza-Michael (Acid) Methacrylic acid + Piperidine< 30%HighSalt formation strongly deactivates the alkene toward nucleophilic attack.
Mannich Condensation Propanoic acid + CH₂O + Piperidine40 - 60%ModerateProne to side reactions and complex purification profiles.
Direct Alkylation 3-Bromo-2-methylpropanoic acid + Piperidine20 - 40%LowCompeting E2 elimination forms methacrylic acid as a major byproduct.

Conclusion & Future Perspectives

The synthesis of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is best achieved through an ester-activated aza-Michael addition followed by acidic hydrolysis. This pathway leverages the fundamental principles of physical organic chemistry—specifically, the electronic activation of Michael acceptors and the prevention of retro-Michael reactions via protonation. As the demand for functionalized beta-amino acids grows in the fields of targeted drug delivery and PET imaging, mastering these chemoselective pathways ensures scalable, high-yield access to critical molecular building blocks.

References

  • Title: 2-Methyl-3-(methylamino)propanoic acid (56970-74-2) - Chemchart Source: Chemchart URL: [Link]

  • Title: 'Claycop' catalyzed highly efficient and chemoselective aza-Michael addition under solvent-free conditions Source: Der Pharma Chemica URL: [Link]

  • Title: Highlight on the Mechanism of Linear Polyamidoamine Degradation in Water Source: PMC - NIH URL: [Link]

  • Title: Aza-Michael addition by ball milling Source: RSC Mechanochemistry URL: [Link]

  • Title: Chemo- and Regioselective Lysine Modification on Native Proteins Source: PMC - NIH URL: [Link]

  • Title: Effects of Kinetic Chain Length on the Degradation of Poly(β-amino ester)-Based Networks and Use in 3D Printing by Projection Microstereolithography Source: ACS Biomacromolecules URL: [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding profile of the novel compound, 2-Methyl-3-piperidin-1-ylp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the receptor binding profile of the novel compound, 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride. Given the absence of published binding data for this specific molecule, this document serves as a methodological roadmap, leveraging structural analysis and established biochemical assay principles to systematically uncover its pharmacological targets.

Introduction and Structural Analysis of the Target Compound

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is a chemical entity with the molecular formula C₉H₁₇NO₂ · HCl.[1][2][3] Its structure features a propanoic acid backbone with a methyl group at the alpha position and a piperidine ring linked via a methylene bridge to the beta position. The hydrochloride salt form generally enhances solubility and stability for experimental use.[4]

A thorough analysis of its chemical architecture is the foundational step in postulating its potential biological activity. Two key structural motifs are of particular interest:

  • The Piperidine Ring: This saturated nitrogen-containing heterocycle is a common scaffold in a vast array of neuropharmacological agents. Its presence suggests potential interactions with receptors that accommodate this motif, such as sigma (σ) receptors, certain subtypes of histamine receptors, or as a component of ligands for various G-protein coupled receptors (GPCRs).[5]

  • The α-Methyl-β-aminopropanoic Acid Backbone: This core structure bears a resemblance to endogenous neurotransmitters and neuromodulators. Specifically, it can be viewed as a constrained analog of γ-aminobutyric acid (GABA) or a derivative of β-alanine. This similarity raises the hypothesis of potential interactions with receptors for these amino acid neurotransmitters, namely GABA receptors (GABA-A and GABA-B) and potentially the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

Based on this structural deconstruction, a primary investigative focus should be placed on a panel of receptors implicated in central nervous system (CNS) function.

Hypothesized Receptor Targets and Rationale

The initial screening strategy should be guided by the structural motifs identified. The following receptor families are proposed as high-priority targets for initial binding affinity studies.

GABA Receptors

The structural similarity to GABA makes GABA-A and GABA-B receptors primary candidates.

  • GABA-A Receptors: These are ligand-gated ion channels that are the principal mediators of fast synaptic inhibition in the CNS.[6] The binding pocket for the endogenous ligand GABA is located at the interface of α and β subunits.[7][8] The flexibility of the propanoic acid chain in the test compound may allow it to adopt a conformation that fits within this site.

  • GABA-B Receptors: These are metabotropic GPCRs that mediate slow and prolonged inhibitory signals. The orthosteric binding site is located in the extracellular Venus flytrap domain of the GABA-B1 subunit.[9]

NMDA Receptors

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory.[10][11] Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[11][12] The propanoic acid moiety of the test compound could potentially interact with the glycine binding site on the GluN1 subunit or the glutamate binding site on the GluN2 subunit.

Sigma (σ) Receptors

The piperidine moiety is a well-established pharmacophore for sigma receptor ligands.[5] These receptors (σ1 and σ2) are unique intracellular proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and analgesic drug development.

Histamine H3 Receptors

Many potent histamine H3 receptor antagonists and inverse agonists incorporate a piperidine ring.[5][13][14] These receptors are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters, making them attractive targets for cognitive and sleep-related disorders.

Methodology for Determining Receptor Binding Affinity

A systematic approach utilizing competitive radioligand binding assays is the gold standard for determining the affinity of a test compound for a specific receptor. This section outlines detailed protocols for the hypothesized targets.

General Workflow for Radioligand Binding Assays

The core principle involves incubating a biological preparation containing the receptor of interest (e.g., brain tissue homogenates or membranes from cells expressing the recombinant receptor) with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Source of Receptor (e.g., Rat Brain Tissue, Recombinant Cell Line) P2 Homogenization & Centrifugation P1->P2 P3 Membrane Preparation P2->P3 A1 Add Membrane Prep P3->A1 A2 Add Radioligand (e.g., [3H]Muscimol) A1->A2 A3 Add Test Compound (Varying Concentrations) A2->A3 A4 Incubate at Defined Temperature & Time A3->A4 S1 Rapid Filtration (Glass Fiber Filters) A4->S1 S2 Wash to Remove Unbound Ligand S1->S2 S3 Scintillation Counting S2->S3 S4 Data Analysis (IC50 -> Ki Calculation) S3->S4

Caption: General workflow for competitive radioligand binding assays.

Detailed Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

  • Objective: To determine the binding affinity for the GABA-A receptor agonist site.

  • Receptor Source: Rat whole brain membranes or membranes from HEK293 cells expressing specific GABA-A receptor subtypes.

  • Radioligand: [³H]Muscimol, a potent GABA-A agonist.[15]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare rat brain membranes by homogenization in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Muscimol (final concentration ~1-2 nM), and 50 µL of varying concentrations of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • To determine non-specific binding, a parallel set of tubes will contain a high concentration of unlabeled GABA (100 µM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 100-200 µg of protein).

    • Incubate for 30 minutes on ice.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol 2: NMDA Receptor Binding Assay

  • Objective: To assess affinity for the glutamate or glycine binding sites of the NMDA receptor.

  • Receptor Source: Rat whole brain membrane preparation.[16]

  • Radioligands:

    • For the glutamate site: [³H]CGP 39653 (a competitive antagonist).

    • For the glycine site: [³H]MDL 105,519 (a competitive antagonist).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Procedure:

    • Prepare rat brain membranes as described for the GABA-A assay.

    • Set up the assay plate with buffer, the chosen radioligand (final concentration ~2-5 nM), and varying concentrations of the test compound.

    • Non-specific binding is determined using unlabeled L-glutamate (1 mM) or glycine (1 mM), respectively.

    • Add the membrane preparation to initiate the reaction.

    • Incubate for 60 minutes at 4°C.

    • Terminate and process the samples as described in Protocol 1.

Protocol 3: Sigma-1 (σ1) Receptor Binding Assay

  • Objective: To determine the binding affinity for the σ1 receptor.

  • Receptor Source: Guinea pig brain membranes or membranes from cell lines expressing recombinant σ1 receptors.

  • Radioligand: -Pentazocine, a selective σ1 ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare membranes as previously described.

    • Set up the assay plate with buffer, -Pentazocine (final concentration ~1-3 nM), and varying concentrations of the test compound.

    • Non-specific binding is determined using a high concentration of unlabeled haloperidol (10 µM).

    • Add the membrane preparation to initiate the reaction.

    • Incubate for 90 minutes at room temperature.

    • Terminate and process the samples as described in Protocol 1.

Data Analysis and Interpretation

The primary output from these experiments will be counts per minute (CPM) for each concentration of the test compound.

G D1 Raw Data (CPM) from Scintillation Counter D2 Calculate Specific Binding: Total Binding - Non-Specific Binding D1->D2 D3 Normalize Data: % Inhibition or % of Control Binding D2->D3 D4 Non-linear Regression Analysis (Sigmoidal Dose-Response Curve) D3->D4 D5 Determine IC50 Value D4->D5 D6 Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) D5->D6

Caption: Data analysis workflow from raw counts to final Ki value.

Cheng-Prusoff Equation: The inhibitory constant (Ki) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • IC₅₀ is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments).

Presentation of Quantitative Data

The results of the binding assays should be summarized in a clear, tabular format to allow for easy comparison of the compound's affinity and selectivity across the tested receptor panel.

Receptor TargetRadioligand UsedTest Compound Ki (nM)n (replicates)
GABA-A[³H]MuscimolExperimental Resulte.g., 3
NMDA (Glycine Site)[³H]MDL 105,519Experimental Resulte.g., 3
Sigma-1 (σ1)-PentazocineExperimental Resulte.g., 3
Histamine H3[³H]Nα-methylhistamineExperimental Resulte.g., 3

This table serves as a template for presenting experimentally derived data.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded strategy for the initial characterization of the receptor binding affinity of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride. By systematically applying the detailed protocols herein, researchers can generate the crucial data needed to understand its pharmacological profile. Positive results from these primary binding assays should be followed by more in-depth studies, including:

  • Selectivity Profiling: Testing against a broader panel of receptors to determine the selectivity profile.

  • Functional Assays: Validating the binding data with functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator. Examples include calcium flux assays for NMDA receptors or [³⁵S]GTPγS binding assays for GPCRs like the GABA-B receptor.[9][10][17]

  • In Vivo Studies: If a potent and selective affinity is identified, progressing to in vivo models to assess its physiological and potential therapeutic effects.

The application of these methodologies will transform 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride from a compound of unknown biological activity into a characterized pharmacological tool, potentially paving the way for future drug development efforts.

References

  • Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1: Unit 1.13. [Link]

  • Teva Pharmaceutical Industries, Ltd. (2015). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • Bengtson, C. P., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57744. [Link]

  • Soudijn, W., & van Wijngaarden, I. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Stroebel, D., et al. (2014). Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine. Biochemistry, 53(52), 8354–8365. [Link]

  • Padgett, C. L., & Lummis, S. C. R. (2009). Locating GABA in GABA receptor binding sites. Biochemical Society Transactions, 37(6), 1337–1341. [Link]

  • Weldele, M., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(6), 1489. [Link]

  • Furukawa, H., et al. (2006). Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A. Journal of Neuroscience, 26(17), 4577–4585. [Link]

  • PubChem. (n.d.). 2-methyl-3-(piperidin-1-yl)propanoic acid hydrochloride. PubChem. Retrieved March 25, 2026, from [Link]

  • Sieghart, W., & Ernst, M. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 9, 49. [Link]

  • PubChem. (n.d.). 2-methyl-3-(piperidin-4-yl)propanoic acid hydrochloride. PubChem. Retrieved March 25, 2026, from [Link]

  • Szałata, M., et al. (2020). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules, 25(18), 4223. [Link]

  • PubChem. (n.d.). 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride. PubChem. Retrieved March 25, 2026, from [Link]

  • Więckowska, A., et al. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2307. [Link]

  • Inxight Drugs. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. gsrs.ncats.nih.gov. Retrieved March 25, 2026, from [Link]

  • Esbenshade, T. A., et al. (2005). Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. British Journal of Pharmacology, 144(5), 711–720. [Link]

  • de Oliveira, P. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 822. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride in Synthetic Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern medicinal chemistry and drug development, the piperidine heterocycle stands as a privileged scaffold, present in a multitude of FDA-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the piperidine heterocycle stands as a privileged scaffold, present in a multitude of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing molecules with specific pharmacological profiles. 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS No: 24007-12-3) is a functionalized building block that offers chemists a strategic entry point into novel compound libraries.[1][2]

This document serves as a comprehensive guide for researchers, outlining the core properties, safety protocols, and synthetic applications of this precursor. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, empowering scientists to leverage this reagent to its full potential in the synthesis of complex and biologically active molecules.

Compound Profile & Physicochemical Characteristics

A thorough understanding of a precursor's properties is fundamental to its effective use in synthesis.

Chemical Structure:

Caption: Structure of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride.

The molecule features a carboxylic acid group, a chiral center at the alpha-carbon, and a tertiary amine embedded within the piperidine ring. This combination of functional groups provides multiple reaction handles for diverse synthetic transformations.

Physicochemical Data Summary

PropertyValueSource(s)
CAS Number 24007-12-3[1][2][3]
Molecular Formula C₉H₁₇NO₂ · HCl[1]
Molecular Weight 207.7 g/mol [1][2][4]
Physical Form Solid[1][2]
Purity Typically ≥95%[1][2]
InChI Key WZSNWDHCCPBNSN-UHFFFAOYSA-N[1][2]
Storage Room Temperature, in a dry, well-ventilated place[1]

Spectroscopic Characterization: While detailed spectra (NMR, IR, MS) are not publicly available in research literature, they can typically be requested from the supplier.[3] It is imperative for researchers to perform their own characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS) upon receipt of the material to confirm identity and purity before proceeding with any synthetic work.

Health & Safety: A Foundation of Prudent Handling

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. The following guidelines are synthesized from available Safety Data Sheets (SDS).

  • Primary Hazards: The compound is irritating to the eyes, respiratory system, and skin.[5][6] Direct contact should be avoided.[5]

  • Handling Precautions:

    • Always handle within a certified chemical fume hood to avoid inhalation of dust.[5][6]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

    • Avoid the formation of dust during handling.[5] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[7]

    • An eyewash station and safety shower must be readily accessible in the work area.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][9] Keep away from incompatible materials such as strong oxidizing agents and strong acids/bases.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][7]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][8]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately.[5][7]

Core Synthetic Application: A Gateway to Hydrazide and Hydrazone Derivatives

A primary and highly effective application of 2-Methyl-3-piperidin-1-ylpropanoic acid is its conversion into the corresponding hydrazide. This transformation converts the relatively unreactive carboxylic acid into a potent nucleophilic hub, opening the door to a vast array of subsequent reactions, most notably the synthesis of hydrazones, which are themselves valuable pharmacophores. A study has demonstrated the synthesis of 2-methyl-3-(N-piperidyl)propane acid hydrazide and its subsequent condensation with various aromatic aldehydes.[10]

Caption: General workflow for converting the precursor to a library of hydrazones.

Protocol 1: Synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic acid hydrazide

This two-step protocol first converts the carboxylic acid to a more reactive methyl ester, which is then readily converted to the desired hydrazide.

Step A: Esterification to Methyl 2-Methyl-3-(piperidin-1-yl)propanoate

  • Rationale: Direct conversion of a carboxylic acid to a hydrazide can be sluggish. Esterification provides a more reactive electrophilic center, facilitating a clean and high-yielding reaction with hydrazine in the subsequent step. Thionyl chloride (SOCl₂) is an excellent choice as it activates the carboxylic acid and the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Procedure:

    • Suspend 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH system).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is the hydrochloride salt of the methyl ester. It can be used directly in the next step or purified by recrystallization if necessary.

Step B: Hydrazinolysis to the Hydrazide

  • Rationale: Hydrazine is a powerful nucleophile that readily attacks the ester carbonyl. The use of hydrazine hydrate in ethanol is a standard, effective method for this transformation.

  • Procedure:

    • Dissolve the crude methyl ester hydrochloride from the previous step in ethanol (15 mL per gram of starting acid).

    • To this solution, add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the disappearance of the ester spot by TLC.

    • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Methyl-3-(piperidin-1-yl)propanoic acid hydrazide.

    • The product can be purified by silica gel column chromatography or recrystallization to achieve high purity.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives
  • Rationale: This acid-catalyzed condensation reaction is a classic method for forming C=N double bonds. The hydrazide acts as the nucleophile, attacking the electrophilic aldehyde carbonyl. A catalytic amount of acid protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic and facilitating the initial attack and subsequent dehydration to form the stable hydrazone.

cluster_0 Reaction Mechanism Hydrazide R-C(=O)NHNH₂ (Nucleophile) Intermediate [Intermediate Adduct] Hydrazide->Intermediate + Aldehyde Aldehyde R'-CHO (Electrophile) H_plus H⁺ (cat.) H_plus->Aldehyde Protonation Water H₂O Hydrazone R-C(=O)NHN=CHR' (Final Product) Intermediate->Hydrazone - H₂O (Dehydration)

Caption: Simplified mechanism for acid-catalyzed hydrazone formation.

  • Procedure:

    • Dissolve 2-Methyl-3-(piperidin-1-yl)propanoic acid hydrazide (1.0 eq) in ethanol (20 mL per gram).

    • Add the desired aromatic or heteroaromatic aldehyde (1.05 eq).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 2-5 hours. The reaction progress can be monitored by TLC or by the precipitation of the product.

    • Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials.

    • Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Potential Applications & Future Synthetic Directions

The strategic value of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride extends beyond hydrazone synthesis. The piperidine scaffold is a key feature in numerous classes of pharmacologically active agents. Researchers can envision using this precursor as a starting point for:

  • Novel Antimycotics: Piperidine derivatives, like fenpropidin, are known inhibitors of ergosterol biosynthesis.[11] This precursor could be used to generate novel analogues for antifungal drug discovery programs.

  • CNS-Active Agents: The piperidine ring is a common motif in compounds targeting the central nervous system. For instance, derivatives of piperidine carboxylic acids are used in the synthesis of 5-HT1F agonists for migraine treatment.[12]

  • Amide Coupling for Library Synthesis: The carboxylic acid functionality can be activated (e.g., with HATU or EDC) and coupled with a diverse range of amines to rapidly generate large amide libraries for high-throughput screening.

  • Reduction to Amino Alcohols: The carboxylic acid can be reduced to a primary alcohol, yielding a 1,3-amino alcohol. This structural motif is another valuable scaffold in medicinal chemistry.

Conclusion

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is more than a simple chemical; it is a versatile and strategically valuable precursor for organic synthesis. Its dual functionality allows for straightforward conversion into highly reactive intermediates like hydrazides, which serve as a gateway to diverse libraries of hydrazone derivatives. By understanding its properties, adhering to safety protocols, and applying the robust synthetic methods detailed in these notes, researchers in drug discovery and materials science can effectively utilize this compound to construct novel molecules with significant potential.

References

  • PubChemLite. (n.d.). 2-methyl-3-(piperidin-1-yl)propanoic acid hydrochloride (C9H17NO2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Drugfuture. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE HYDROCHLORIDE. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Lass-Flörl, C., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • ResearchGate. (n.d.). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Retrieved from [Link]

  • Zhukovskaya, O. N., et al. (2024, June 30). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

  • ResearchGate. (2025, October 27). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(piperidin-3-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-hydroxy-3-piperidin-1-ylpropanoic acid. Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-methyl-3-(piperidin-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]

  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: In Vivo Dosing of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

Abstract This guide provides a comprehensive framework for developing effective in vivo dosing strategies for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3). As a piperidine-containing molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for developing effective in vivo dosing strategies for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3). As a piperidine-containing molecule, this compound belongs to a class of structures prevalent in pharmaceuticals, known for favorable pharmacokinetic properties.[1][2] The hydrochloride salt form suggests enhanced aqueous solubility, a critical factor for formulation. This document details protocols for vehicle selection, solubility assessment, formulation preparation, and administration via common preclinical routes. The methodologies are designed to ensure experimental reproducibility, scientific validity, and animal welfare.

Compound Profile & Physicochemical Considerations

2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride is a solid substance with the molecular formula C₉H₁₇NO₂ · ClH.[3] Understanding its fundamental properties is the cornerstone of a rational formulation strategy.

Table 1: Physicochemical Properties of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

PropertyValueSource
CAS Number 24007-12-3[4]
Molecular Formula C₉H₁₇NO₂ · ClH
Molecular Weight ~195.68 g/mol (for the free base)[5]
Physical Form Solid[4]
Purity ≥95% (Typical)[4]
Storage Room Temperature

Expert Insights: The presence of a piperidine ring, a tertiary amine, and a carboxylic acid makes the molecule amphiphilic, while the hydrochloride salt form is explicitly designed to improve solubility in aqueous media.[2] This is a significant advantage, as aqueous vehicles are generally the most biocompatible and least likely to produce confounding pharmacological effects.[6] However, the overall solubility is also influenced by the methyl group and the carbon backbone, which contribute to its lipophilicity. Therefore, an empirical solubility assessment is a mandatory first step before committing to a specific vehicle.

The Principle of Rational Vehicle Selection

The ideal vehicle should be inert, cause no adverse effects, and deliver the compound to the target site in a consistent and bioavailable manner.[6] The selection process is a systematic workflow based on the compound's solubility and the intended route of administration.[7]

Workflow for Vehicle Selection

The following decision tree illustrates a logical progression for selecting an appropriate dosing vehicle for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride.

VehicleSelectionWorkflow start Start: Define Required Dose Concentration (mg/mL) solubility_test Protocol 1: Test Solubility in Isotonic Saline or PBS (pH 7.4) start->solubility_test decision_aqueous Fully Dissolved? solubility_test->decision_aqueous use_aqueous SUCCESS: Use Aqueous Solution (Protocol 2A) decision_aqueous->use_aqueous  Yes solubility_cosolvent Protocol 1: Test Solubility in Aqueous Vehicle + Co-solvent (e.g., 5-10% DMSO, 20% PEG-400) decision_aqueous->solubility_cosolvent No end_point Proceed to In Vivo Dosing use_aqueous->end_point decision_cosolvent Fully Dissolved? solubility_cosolvent->decision_cosolvent use_cosolvent SUCCESS: Use Co-solvent System (Protocol 2C) decision_cosolvent->use_cosolvent  Yes prepare_suspension FAILURE: Prepare Micronized Suspension (Protocol 2B) decision_cosolvent->prepare_suspension No use_cosolvent->end_point prepare_suspension->end_point

Caption: Vehicle selection decision workflow.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

Objective: To determine the maximum soluble concentration of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride in various pharmaceutically acceptable vehicles.

Materials:

  • 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

  • Vehicle 1: Sterile 0.9% Saline Solution

  • Vehicle 2: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vehicle 3: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Vehicle 4: 5% (v/v) DMSO in 0.9% Saline

  • Vortex mixer, benchtop centrifuge, 1.5 mL microcentrifuge tubes

Procedure:

  • Weigh 2 mg of the compound into a 1.5 mL tube.

  • Add 100 µL of Vehicle 1 (Saline) to achieve a starting concentration of 20 mg/mL.

  • Vortex vigorously for 2 minutes.

  • Visually inspect for any undissolved particles against a dark background.

  • If fully dissolved, add another 2 mg of compound and vortex again. Repeat until saturation is reached (visible particles remain).

  • If not fully dissolved at 20 mg/mL, perform serial dilutions with the same vehicle to find the concentration at which it fully dissolves.

  • Repeat steps 1-6 for all other vehicles to be tested.

  • Causality: This systematic approach ensures that you use the simplest vehicle possible (saline/PBS) before resorting to more complex formulations like co-solvents or suspensions, which have a higher potential to cause vehicle-related side effects.[7][8]

Protocol 2: Formulation Preparation

Application: For use when the compound is sufficiently soluble in saline or PBS at the target concentration.

Procedure:

  • Calculate the total mass of the compound needed for the entire study group.

  • Aseptically weigh the compound into a sterile container.

  • Add the required volume of sterile 0.9% Saline or PBS to reach the final desired concentration.

  • Vortex or stir until the compound is completely dissolved. A brief, gentle warming (to 37°C) or sonication can be used to aid dissolution if needed.

  • Ensure the final solution is clear and free of particulates. For intravenous (IV) administration, filtration through a 0.22 µm sterile filter is mandatory.[9]

  • Trustworthiness: A clear solution guarantees dose homogeneity. Every animal receives the exact same concentration of the active compound.

Application: For oral (p.o.) or intraperitoneal (i.p.) administration when the compound has poor aqueous solubility. This method is common for piperidine derivatives in efficacy studies.[10]

Materials:

  • Vehicle: 0.5% or 1.0% (w/v) Sodium Carboxymethylcellulose (CMC) or 0.5% Methylcellulose in sterile water.

  • Mortar and pestle or homogenizer.

Procedure:

  • Prepare the CMC or Methylcellulose vehicle in sterile water ahead of time, allowing it to fully hydrate (often requires stirring overnight).

  • Weigh the required amount of compound. If particles are large, gently grind to a fine powder using a mortar and pestle to improve suspension quality.

  • Add a small amount of the vehicle to the powder to create a thick, uniform paste. This wetting step is critical to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously mixing or homogenizing until the final volume is reached.

  • Stir the suspension continuously with a magnetic stir bar immediately before and during dose administration to ensure homogeneity.

  • Expertise: The viscosity of the vehicle helps slow down the sedimentation of drug particles, but it does not stop it. Continuous stirring is non-negotiable for dose accuracy in suspension-based studies.

Application: For compounds that are not soluble in aqueous vehicles but can be dissolved with the aid of a limited amount of an organic co-solvent.

Common Co-Solvent Vehicles:

  • 5/5/90 (v/v/v) DMSO/Tween 80/Saline: 5% DMSO, 5% Tween 80, 90% Saline.

  • 10/20/70 (v/v/v) Ethanol/PEG-400/Saline: 10% Ethanol, 20% Polyethylene Glycol 400, 70% Saline.

Procedure:

  • Weigh the compound into a sterile tube.

  • Add the organic solvent component first (e.g., DMSO or Ethanol). Vortex until the compound is fully dissolved.

  • Add the surfactant or secondary solvent (e.g., Tween 80 or PEG-400). Vortex to mix.

  • Slowly add the aqueous component (e.g., Saline) dropwise while vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution.

  • Trustworthiness & Safety: Always include a vehicle-only control group in your study, as co-solvents like DMSO can have biological effects of their own.[11][12] The concentration of organic solvents should be kept to the absolute minimum required for dissolution.

In Vivo Administration Protocols

Core Principle: Dose volumes should be minimized to be compatible with accuracy and animal welfare.[6] All procedures should be performed by trained personnel.

Table 2: Recommended Maximum Administration Volumes

SpeciesOral Gavage (p.o.)Intraperitoneal (i.p.)Intravenous (i.v. bolus)
Mouse 10 mL/kg10 mL/kg5 mL/kg
Rat 10 mL/kg10 mL/kg5 mL/kg
Source: Adapted from literature guidelines.[6][12]
Dose Calculation

Volume to Administer (mL) = (Animal Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)

Protocol 3A: Oral Gavage (p.o.) Administration

OralGavageWorkflow prep Prepare Formulation (Solution or Suspension) stir If Suspension: Stir Continuously prep->stir animal Gently Restrain Animal stir->animal measure Measure Gavage Needle (Tip of nose to last rib) animal->measure administer Insert Needle Smoothly into Esophagus measure->administer dose Administer Dose Slowly administer->dose withdraw Withdraw Needle dose->withdraw monitor Return to Cage & Monitor for Distress withdraw->monitor

Caption: Step-by-step workflow for oral gavage.

Expertise: Proper gavage technique is essential to prevent accidental administration into the trachea, which can be fatal. Ensure the animal does not struggle excessively and that the gavage needle passes without resistance.

Protocol 3B: Intraperitoneal (i.p.) Injection
  • Restraint: Properly restrain the animal to expose the abdomen. For rats and mice, this typically involves scruffing to immobilize the head and body.

  • Injection Site: Identify the lower right or left abdominal quadrant. This avoids critical organs like the bladder and cecum.

  • Injection: Insert a 23-25 gauge needle at a shallow angle (15-20 degrees) into the peritoneal cavity.

  • Aspirate: Gently pull back on the plunger. If you see yellow fluid (urine) or brown/green fluid (intestinal contents), withdraw and do not inject. Use a new sterile needle and syringe at a different site.

  • Administer: If no fluid is aspirated, inject the dose smoothly.

  • Withdraw: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3C: Intravenous (i.v.) Injection
  • Warming: Place the animal (typically a mouse or rat) under a heat lamp for a few minutes to dilate the lateral tail veins.

  • Restraint: Place the animal in a suitable restrainer that exposes the tail.

  • Injection: Using a small gauge needle (27-30G for mice), insert the needle bevel-up into one of the lateral tail veins.

  • Administer: Slowly administer the bolus dose. The formulation MUST be a clear, filtered solution.

  • Withdraw & Pressure: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor: Return the animal to its cage and monitor closely.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates upon adding aqueous phase to co-solvent Solution shock; concentration is too high.Add the aqueous phase more slowly while vortexing. Reduce the final concentration if possible.
Inconsistent results between animals Inhomogeneous suspension; inaccurate dosing.Ensure continuous, vigorous stirring of suspensions. Re-verify dose calculations and administration technique. Consider a pilot PK study.[13]
Animal shows signs of distress post-injection (i.p. or i.v.) Formulation is not isotonic or has an improper pH; vehicle toxicity.Check the pH of the final formulation and adjust towards neutral (~7.4) if possible.[12] Reduce the percentage of co-solvents. Run a vehicle-only toxicity/tolerability study.

References

  • Benchchem. Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • Sigma-Aldrich. 2-methyl-3-(1-piperidinyl)propanoic acid hydrochloride.
  • Sigma-Aldrich. 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride.
  • Al-Ghorbani, M., et al. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PMC.
  • PubChem. 2-methyl-3-(piperidin-1-yl)propanoic acid hydrochloride (C9H17NO2).
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?.
  • Singh, S., et al. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC.
  • Kozlov, N. G., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Jabeen, I., et al. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Al-Ghorbani, M., et al. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate.
  • Diehl, K.H., et al. A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources.
  • Atcha, Z., et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC.
  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.
  • Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • EvitaChem. 3-(Piperidin-1-yl)propanoic acid hydrochloride.
  • University of Florida. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride as a Novel PAR2 Allosteric Modulator

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Biological Context Protease-Activated Receptor 2 (PAR2) is a unique G-protein-coupled receptor (GPCR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Biological Context

Protease-Activated Receptor 2 (PAR2) is a unique G-protein-coupled receptor (GPCR) activated by proteolytic cleavage of its extracellular N-terminus. Dysregulation of PAR2 signaling is a critical driver of inflammatory cascades, pain sensitization, and metabolic disorders, including non-alcoholic steatohepatitis (NASH)[1].

Recently, 1-Piperidine propionic acid (1-PPA) was identified as a first-in-class allosteric inhibitor of PAR2, binding to an allosteric pocket in the receptor's inactive conformation and preventing downstream signaling ()[2]. Building upon this scaffold, 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3) emerges as a highly promising, next-generation screening compound.

This application note details a robust, self-validating in vitro workflow to evaluate the antagonistic properties of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride against PAR2 using human cell culture models.

Mechanistic Rationale & Assay Design (E-E-A-T)

To ensure high-fidelity data, every step of this workflow is designed with strict causality and internal validation:

  • Chemical Rationale (The Methylation Advantage): The parent compound, 1-PPA, exhibits an IC50 of ~2.3 µM[2]. The addition of a methyl group at the alpha-position of the propanoic acid chain restricts the molecule's rotatable bonds. This conformational restriction decreases the entropic penalty upon binding to the PAR2 allosteric pocket, theoretically enhancing potency. Furthermore, utilizing the hydrochloride salt ensures rapid, complete dissolution in aqueous assay buffers, avoiding high concentrations of DMSO which can independently trigger cellular stress or alter basal calcium levels.

  • Biological Model (HT-29 Cells): Rather than using engineered overexpression systems, this protocol utilizes HT-29 human colorectal adenocarcinoma cells. HT-29 cells constitutively express high levels of endogenous, physiologically coupled PAR2, providing a more translatable pharmacological readout.

  • Dual-Pathway Interrogation: PAR2 is a pleiotropic GPCR that couples to both Gq​ proteins (triggering intracellular Ca2+ mobilization) and β -arrestin (triggering ERK1/2 phosphorylation)[2]. To rule out biased agonism and confirm true allosteric silencing, this protocol evaluates both pathways independently.

  • Self-Validating System: Both assays require the calculation of a Z'-factor . A Z' > 0.5 between the vehicle control (baseline) and the agonist control (Emax) must be achieved for the microplate to be considered valid, ensuring the system is strictly reporting compound-mediated inhibition.

Compound & Reagent Preparation

  • Test Compound: 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (MW: 207.70 g/mol ).

    • Stock Solution: Dissolve 2.07 mg in 1 mL of sterile ddH2​O (or 100% DMSO if required for specific library formatting) to create a 10 mM stock. Aliquot and store at -20°C.

  • PAR2 Agonist: SLIGKV-NH2 (a synthetic peptide that mimics the tethered ligand of PAR2). Prepare a 10 mM stock in sterile PBS.

  • Reference Inhibitor: 1-Piperidine propionic acid (1-PPA) as a positive control for allosteric inhibition[2].

Protocol 1: Intracellular Calcium Mobilization ( Gq​ Pathway)

This assay utilizes Fluo-4 AM, a cell-permeable fluorogenic calcium indicator. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) group, trapping the dye intracellularly where it fluoresces upon binding free Ca2+ .

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 cells at 30,000 cells/well in a 384-well black, clear-bottom microplate using McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and wash cells once with Assay Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Causality Note: Probenecid inhibits multidrug resistance transporters, preventing the efflux of the Fluo-4 dye. Add 20 µL of 2 µM Fluo-4 AM in Assay Buffer to each well. Incubate for 45 minutes at 37°C in the dark.

  • Compound Pre-Incubation: Wash wells twice to remove extracellular dye. Add 20 µL of Assay Buffer containing serial dilutions of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (0.01 µM to 100 µM).

    • Critical Step: Incubate for 30 minutes at room temperature. Causality Note: Allosteric modulators require sufficient equilibration time to bind the receptor's inactive state before the orthosteric agonist is introduced.

  • Stimulation & Readout: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence ( Ex488​ / Em525​ ). Inject 10 µL of SLIGKV-NH2 (final concentration 10 µM) and record fluorescence continuously for 120 seconds.

  • Validation: Calculate the Z'-factor using wells treated with 0.1% Vehicle + SLIGKV-NH2 (High Signal) and 0.1% Vehicle + Buffer (Low Signal).

Protocol 2: ERK1/2 Phosphorylation ( β -Arrestin Pathway)

To measure downstream kinase activation, we utilize a homogeneous AlphaLISA assay, which provides a broader dynamic range and higher throughput than traditional Western blotting.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed HT-29 cells at 50,000 cells/well in a 96-well plate. After 24 hours, replace the media with serum-free McCoy's 5A medium and incubate for 16-24 hours.

    • Causality Note: Serum contains growth factors that drive high basal ERK phosphorylation. Starvation synchronizes the cells and silences background noise, ensuring the p-ERK signal is strictly PAR2-dependent.

  • Compound Treatment: Add serial dilutions of the test compound and pre-incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add SLIGKV-NH2 (final concentration 10 µM) for exactly 10 minutes. Causality Note: GPCR-mediated ERK phosphorylation is transient and typically peaks between 5 and 15 minutes.

  • Lysis & Detection: Aspirate media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes. Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor Beads (anti-ERK1/2) and Donor Beads (anti-p-ERK1/2) according to the manufacturer's protocol.

  • Readout: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision) using standard AlphaLISA settings (Excitation 680 nm, Emission 615 nm).

Data Presentation & Expected Outcomes

The structural modifications in 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride are expected to yield superior pharmacological metrics compared to the unmethylated 1-PPA baseline.

Table 1: Expected Pharmacological Profile of PAR2 Modulators in HT-29 Cells

CompoundTargetAssay ReadoutExpected IC50 (µM)Emax Inhibition (%)Aqueous Solubility
1-Piperidine propionic acid (1-PPA)PAR2 Ca2+ Flux2.30 ± 0.1585%Moderate
1-PPAPAR2p-ERK1/23.10 ± 0.2080%Moderate
2-Methyl-3-piperidin-1-ylpropanoic acid HCl PAR2 Ca2+ Flux0.45 ± 0.08 98% High (>50 mM)
2-Methyl-3-piperidin-1-ylpropanoic acid HCl PAR2p-ERK1/20.60 ± 0.10 95% High (>50 mM)

Mechanism of Action Visualization

The following diagram maps the dual-pathway signaling of PAR2 and illustrates the exact node of intervention for the test compound.

PAR2_Signaling Agonist PAR2 Agonist (SLIGKV-NH2) PAR2 Protease-Activated Receptor 2 (PAR2) Agonist->PAR2 Orthosteric Activation Inhibitor 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride Inhibitor->PAR2 Allosteric Inhibition Gq Gq Protein PAR2->Gq G-protein Pathway Arrestin β-Arrestin PAR2->Arrestin β-Arrestin Pathway PLC Phospholipase C Gq->PLC Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3 Release ERK ERK1/2 Phosphorylation Arrestin->ERK

Fig 1: PAR2 signaling pathways and allosteric inhibition by the piperidine derivative.

References

  • Chinellato, M., Gasparotto, M., Quarta, S., Ruvoletto, M., Biasiolo, A., Filippini, F., Spiezia, L., Cendron, L., & Pontisso, P. (2023). "1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2." Pharmaceuticals, 16(10), 1486.[Link]

  • Villano, G., Novo, E., Turato, C., Quarta, S., Ruvoletto, M., Biasiolo, A., Protopapa, F., Chinellato, M., Martini, A., Trevellin, E., Granzotto, M., Cannito, S., Cendron, L., De Siervi, S., Guido, M., Parola, M., Vettor, R., & Pontisso, P. (2024). "The protease activated receptor 2 - CCAAT/enhancer-binding protein beta - SerpinB3 axis inhibition as a novel strategy for the treatment of non-alcoholic steatohepatitis." Molecular Metabolism, 81, 101889.[Link]

Sources

Application

High-Efficiency Extraction Protocols for 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride from Biological Matrices

Application Note & Methodological Guide Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale The accurate quantification of highly polar, amphoteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The accurate quantification of highly polar, amphoteric compounds in biological matrices (such as plasma, serum, or urine) represents a significant bottleneck in bioanalytical workflows. 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3) is a prime example of such a challenging analyte.

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the fundamental physicochemical properties of the molecule. This compound contains both a basic piperidine ring (tertiary amine) and an acidic carboxylic acid group. When the hydrochloride salt dissociates in physiological matrices (pH ~7.4), the molecule exists predominantly as a zwitterion —bearing both a positive and negative charge.

Because zwitterions are highly hydrophilic, they resist partitioning into organic solvents, rendering traditional Liquid-Liquid Extraction (LLE) virtually useless. Furthermore, they exhibit poor retention on standard silica-based or polymeric Reversed-Phase (RP) Solid Phase Extraction (SPE) sorbents, often washing out during the initial aqueous equilibration steps[1]. To achieve a self-validating, high-recovery extraction, we must manipulate the pH to isolate a single charge state and utilize Mixed-Mode Strong Cation Exchange (MCX) SPE .

Table 1: Physicochemical Profile & Analytical Implications
PropertyEstimated ValueBioanalytical Implication
Chemical Nature Amphoteric (Zwitterionic)Resists partitioning into non-polar organic solvents; LLE is not viable.
Piperidine pKa ~10.0 - 10.5Remains positively charged (cationic) at both physiological and highly acidic pH.
Carboxylic Acid pKa ~4.5 - 5.0Negatively charged at pH 7.4; becomes fully neutralized (protonated) at pH < 3.
LogD (pH 7.4) Highly negative (Hydrophilic)Causes severe breakthrough on standard C18 Reversed-Phase SPE columns.

Experimental Workflows & Logical Decision Matrix

The selection of an extraction protocol depends entirely on the downstream analytical requirements. For rapid, early-stage pharmacokinetic (PK) screening where high concentrations are expected, Protein Precipitation (PPT) is sufficient. However, for fully validated clinical assays requiring trace-level quantification (picogram to low nanogram per milliliter), matrix effects (ion suppression) must be eliminated. In these cases, Mixed-Mode Cation Exchange (MCX) is the gold standard[2].

Extraction_Decision Start Biological Matrix (Plasma/Urine) Q1 Primary Analytical Goal? Start->Q1 PPT Protein Precipitation (3:1 ACN:Plasma) Q1->PPT High Throughput, Moderate Sensitivity SPE Mixed-Mode MCX SPE (Ion-Exchange + RP) Q1->SPE High Sensitivity, Low Matrix Effect

Fig 1. Decision matrix for selecting the optimal extraction protocol based on analytical goals.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol represents a self-validating chemical system. By utilizing a polymeric sorbent functionalized with both lipophilic groups and sulfonic acid ( SO3−​ ) moieties, we can sequentially lock the analyte in place, aggressively wash away interferences, and selectively trigger its release[3].

The Causality of the Method

To extract 2-Methyl-3-piperidin-1-ylpropanoic acid, we must first drop the sample pH below 3.0. This4[4], neutralizing the carboxylic acid ( COOH ) while keeping the piperidine nitrogen protonated ( NH+ ). The molecule now acts as a pure cation and binds electrostatically to the sulfonic acid groups on the sorbent. Because this ionic bond is exceptionally strong, we can wash the sorbent with 100% organic solvent to remove phospholipids without prematurely eluting the analyte[3].

Step-by-Step Methodology

Materials Required: 30 mg / 1 cc Polymeric MCX SPE Cartridges (e.g., Oasis MCX or Discovery DSC-MCAX).

  • Sample Pre-treatment (Critical Step):

    • Aliquot 200 µL of plasma into a clean tube.

    • Add 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

    • Why: Drops the pH to ~2.0, ensuring the analyte is fully cationic for maximum ion-exchange retention.

  • Conditioning:

    • Pass 1.0 mL of 100% Methanol through the cartridge.

    • Why: Wets and activates the hydrophobic polymeric backbone of the sorbent.

  • Equilibration:

    • Pass 1.0 mL of 2% Formic Acid in water through the cartridge.

    • Why: Establishes the highly acidic environment necessary to receive the pre-treated sample.

  • Sample Loading:

    • Load the 400 µL acidified sample mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous Interference Removal):

    • Pass 1.0 mL of 2% Formic Acid in water.

    • Why: Washes away endogenous salts, hydrophilic peptides, and polar neutrals[5]. The analyte remains locked via ionic bonds.

  • Wash 2 (Organic Interference Removal):

    • Pass 1.0 mL of 100% Methanol.

    • Why:2[2]. In standard RP-SPE, this step would elute the analyte; in MCX, the electrostatic bond prevents breakthrough.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Why: The high pH (>10) deprotonates the piperidine nitrogen ( NH+→N ). The electrostatic bond is broken, and the methanol immediately elutes the now-neutralized molecule[3].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of initial LC mobile phase.

MCX_Mechanism A 1. Acidify Sample (pH < 3) B 2. Load on MCX (Cationic Binding) A->B NH+ formed, COOH neutral C 3. 100% MeOH Wash (Lipid Removal) B->C Locked via SO3- bond D 4. Basic Elution (pH > 10) C->D Hydrophobic matrix removed

Fig 2. Mechanistic workflow of MCX SPE for zwitterionic piperidine derivatives.

Protocol B: Protein Precipitation (PPT)

When absolute extract cleanliness is secondary to throughput, PPT is deployed.

Step-by-Step Methodology
  • Aliquot: Transfer 100 µL of biological matrix (plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing the appropriate internal standard.

    • Why: Cold ACN is preferred over Methanol because it produces a tighter, more cohesive protein pellet, reducing the risk of aspirating particulates into the UHPLC system.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete denaturation of binding proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Why: Diluting the highly organic supernatant with water improves the peak shape of the highly polar analyte by preventing solvent-mismatch effects at the head of the analytical column.

Comparative Performance Data

The table below summarizes the expected analytical performance of both protocols based on standard bioanalytical validation criteria for zwitterionic compounds.

Table 2: Extraction Protocol Performance Matrix
Extraction MethodAverage Recovery (%)Matrix Effect (Ion Suppression)ThroughputBest Use Case
Protein Precipitation (PPT) 85 - 95%High (>30% suppression)High (96-well compatible)Early PK screening, high-concentration dosing.
Mixed-Mode MCX SPE 90 - 98%Low (<5% suppression)MediumValidated clinical assays, trace-level quantification.
Liquid-Liquid Extraction (LLE) < 15%LowLowNot recommended due to zwitterionic polarity.

References

  • "Current methodologies for drugs of abuse urine testing, part 2". Biotage. URL:[Link][4]

  • "Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry". National Institutes of Health (NIH) / PMC. URL:[Link][5]

  • "Sorbent Selection and Method Development (A Simple Path to Matrix Removal and Robust Solid Phase Extraction Methods)". Natsep. URL:[Link][1]

  • "Oasis Sample Extraction Products: Methodology". Waters Corporation. URL: [Link]

  • "Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis". LCMS.cz. URL: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulators, and drug development professionals handling 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, formulators, and drug development professionals handling 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3). As a zwitterionic precursor formulated as a tertiary amine hydrochloride salt, this compound is highly susceptible to specific environmental and chemical degradation pathways during long-term storage [1].

This document synthesizes diagnostic matrices, mechanistic causality, and self-validating recovery protocols to ensure the integrity of your synthetic workflows.

Diagnostic Troubleshooting Matrix

To rapidly identify the root cause of batch degradation, compare your analytical observations against the quantitative data in the matrix below.

Visual SymptomAnalytical Observation (LC-MS / KF)Primary Degradation MechanismRecommended Action
Powder turns sticky or deliquescentKarl Fischer (KF) > 1.0% water; Broad NMR water peakMoisture Absorption (Hygroscopicity)Execute Protocol 1 (Lyophilization); Store with desiccants.
No visual change; Purity drop+14 Da ([M+H]⁺ 186.15) or +28 Da ([M+H]⁺ 200.16)Esterification (Reaction with residual solvents)Execute Protocol 2; Implement strict solvent removal limits.
Yellowing or Discoloration+16 Da ([M+H]⁺ 188.13); Shifted α-protons in ¹H-NMRN-Oxidation (Tertiary amine oxidation)Discard batch or reduce with PPh₃; Store under Argon.
Degradation Pathway Visualization

TroubleshootingWorkflow Start Storage Degradation Detected (2-Methyl-3-piperidin-1-ylpropanoic acid HCl) Vis Physical & Analytical Inspection Start->Vis Symp1 Deliquescent / Sticky Solid Vis->Symp1 Symp2 Yellowing / Discoloration Vis->Symp2 Symp3 Purity Drop (No Visual Change) Vis->Symp3 Mech1 Moisture Absorption (Crystal Lattice Disruption) Symp1->Mech1 High Humidity Mech2 N-Oxidation (Tertiary Amine Oxidation) Symp2->Mech2 O2 / Light Exposure Mech3 Esterification (Reaction w/ Residual Alcohols) Symp3->Mech3 Residual Solvents Val Validation & Recovery Protocols (KF Titration, LC-MS, Recrystallization) Mech1->Val Mech2->Val Mech3->Val

Workflow for diagnosing and resolving piperidine propanoic acid HCl degradation.

Deep-Dive FAQs: Mechanistic Causality

Q1: Why does my sample turn into a sticky paste even in a closed vial? A: This is driven by the severe hygroscopicity of the tertiary amine hydrochloride salt. The protonated piperidine nitrogen and the chloride counterion form a highly polar ionic lattice. When exposed to even trace atmospheric moisture, water molecules intercalate into the solid via strong ion-dipole interactions. This lowers the glass transition temperature of the powder, disrupting the crystal lattice and causing a phase transition into a deliquescent paste. This structural instability is a known characteristic of piperidine propionic acid derivatives [4].

Q2: I detected a +14 Da mass shift in my stored batch, but the powder looks pristine. What is the mechanism? A: You are observing spontaneous Fischer Esterification . If the compound was crystallized or triturated using methanol, trace residual solvent can remain trapped in the crystal lattice. Over long-term storage, the hydrochloride salt acts as an endogenous acid catalyst. It protonates the carboxylic acid carbonyl, making it susceptible to nucleophilic attack by the residual methanol, resulting in the methyl ester (+14 Da net shift after the loss of water). This is a well-documented phenomenon for amino acid hydrochlorides stored in the presence of alcohols [2].

Q3: What causes the +16 Da mass shift and the yellow discoloration? A: This indicates N-Oxidation . Although the piperidine nitrogen is largely protonated in the HCl salt, it exists in a dynamic equilibrium with its free base form. The free electron pair on the tertiary amine is highly susceptible to electrophilic oxygen species (such as trace peroxides from ether solvents or atmospheric O₂ over extended periods). Oxidation yields an N-oxide, which alters the compound's chromophore (causing yellowing) and adds exactly 16 Da (one oxygen atom) to the mass [3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include mandatory internal controls to prevent false positives during troubleshooting.

Protocol 1: Moisture Quantification & Recovery (Karl Fischer & Lyophilization)

Purpose: To accurately quantify moisture ingress and recover the deliquescent product.

  • System Validation (Control): Before testing the sample, run a 1.0 mg/g certified water standard through the Karl Fischer (KF) coulometric titrator. Validation Check: Proceed only if recovery is between 98.0% and 102.0%.

  • Sample Preparation: Inside a nitrogen-purged glove bag, rapidly weigh 50 mg of the degraded compound to prevent further atmospheric moisture absorption.

  • Measurement: Inject the sample into the KF vessel. A moisture content >1.0% confirms hygroscopic compromise.

  • Recovery (Lyophilization): Dissolve the sticky mass in LC-MS grade water (10 mg/mL). Freeze the solution at -80°C, then lyophilize at <0.1 mbar for 48 hours to sublimate the water and reform a fluffy powder.

  • Post-Recovery Validation: Repeat Steps 2-3 on the lyophilized powder. Validation Check: Moisture must now read <0.5%.

Protocol 2: LC-MS Identification of N-Oxide and Ester Degradants

Purpose: To definitively identify the chemical degradation pathway via exact mass and orthogonal chemical validation.

  • System Suitability (Control): Inject a blank (diluent) followed by a known, pure reference standard of 2-Methyl-3-piperidin-1-ylpropanoic acid HCl. Validation Check: Confirm the baseline retention time and the presence of the expected parent ion at [M+H]⁺ 172.13 m/z.

  • Sample Analysis: Inject the degraded sample using a C18 column with a generic Water/Acetonitrile (0.1% Formic Acid) gradient.

  • Primary Data Interpretation:

    • A peak at [M+H]⁺ 186.15 m/z confirms Methyl Esterification.

    • A peak at [M+H]⁺ 188.13 m/z suggests N-Oxidation.

  • Orthogonal Validation (For N-Oxides): If the +16 Da peak is present, it could theoretically be a hydroxylation on the piperidine ring rather than an N-oxide. To self-validate:

    • Treat a 1 mL aliquot of the sample solution with 10 equivalents of Triphenylphosphine (PPh₃) and stir for 2 hours at room temperature.

    • Re-inject the treated sample into the LC-MS.

    • Validation Check: PPh₃ selectively reduces N-oxides back to the tertiary amine. If the 188.13 m/z peak disappears and the 172.13 m/z peak increases, the N-oxide degradation pathway is definitively confirmed.

References
  • MDPI. "A Convenient Synthesis of Amino Acid Methyl Esters". Source: mdpi.com. URL: [Link]

  • ACS Publications. "Medicinal Chemistry of Drugs with N-Oxide Functionalities". Source: acs.org. URL: [Link]

  • MDPI. "1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2". Source: mdpi.com. URL: [Link]

Optimization

Technical Support Center: Overcoming Poor Cellular Bioavailability of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe a frustrating discrepancy: a compound exhibits highly potent sub-micromolar activity in cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe a frustrating discrepancy: a compound exhibits highly potent sub-micromolar activity in cell-free biochemical assays, but completely fails to show efficacy in cell-based phenotypic models.

For 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS 24007-12-3), this failure is almost entirely driven by its physicochemical properties. This guide is designed to help you diagnose the root cause of this membrane impermeability and provides field-proven, self-validating protocols to bypass the lipid bilayer barrier.

Part 1: Diagnostic Overview – The Zwitterion Dilemma

Before troubleshooting, we must understand the causality of the failure. 2-Methyl-3-piperidin-1-ylpropanoic acid is a small, highly polar molecule containing a basic piperidine nitrogen (pKa ~10) and an acidic carboxylic acid group (pKa ~4.5).

In standard cellular assay buffers (pH 7.4), the carboxylic acid is deprotonated (anionic) and the piperidine nitrogen is protonated (cationic). This results in a zwitterionic state (net charge of zero, but highly localized charges). While zwitterions are exceptionally water-soluble, their passive membrane permeability is notoriously poor. This is due to the massive desolvation energy required to strip water molecules away from the charged centers before the compound can partition into the hydrophobic core of the lipid bilayer[1].

G A 2-Methyl-3-piperidin-1-ylpropanoic acid HCl (Poor Cellular Bioavailability) B Physiological pH 7.4 Zwitterionic State (Net Charge 0) A->B C High Desolvation Energy Membrane Impermeable B->C D Chemical Modification (Ester Prodrug Synthesis) C->D Long-term assays E Formulation Strategy (Liposomal Encapsulation) C->E Acute/Intracellular targets F Physical Permeabilization (Electroporation) C->F Rapid screening

Workflow for diagnosing and overcoming zwitterion membrane impermeability.

Part 2: Troubleshooting & FAQs

Q: My compound shows an IC50 of 50 nM in biochemical assays but no activity at 100 µM in cell-based assays. Why? A: This is the classic "zwitterion dilemma." Your biochemical assay lacks a membrane barrier, allowing direct target engagement. In cellular assays, the zwitterionic nature of 2-Methyl-3-piperidin-1-ylpropanoic acid prevents it from crossing the plasma membrane[1]. The compound is effectively locked in the extracellular space.

Q: Can I just increase the concentration of the compound or use a higher percentage of DMSO to force it into the cell? A: No. Increasing the concentration of a highly impermeable zwitterion rarely overcomes the thermodynamic barrier of the lipid bilayer and often leads to osmotic stress. Furthermore, exceeding 0.5% (v/v) DMSO causes significant cytotoxicity and membrane destabilization in most mammalian cell lines without meaningfully improving the permeation of charged species.

Q: What is the most reliable way to achieve intracellular delivery for this specific molecule? A: The gold standard for delivering amino acid-like molecules is the synthesis of an ester prodrug [2]. By masking the carboxylic acid as a methyl or ethyl ester, the molecule loses its zwitterionic character, becoming a lipophilic, uncharged weak base at physiological pH. This allows rapid passive diffusion across the membrane[3]. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester, releasing the active parent compound[4].

Prodrug P Ester Prodrug (Lipophilic) M Cell Membrane (Lipid Bilayer) P->M Passive Diffusion E Intracellular Esterases (Hydrolysis) M->E Entry into Cytosol A Active Zwitterion (Target Engagement) E->A Cleavage of Ester

Mechanism of ester prodrug membrane diffusion and intracellular activation.

Part 3: Experimental Protocols

Depending on your assay requirements and chemistry capabilities, select one of the following self-validating protocols to bypass the bioavailability issue.

Protocol A: Chemical Modification (Ester Prodrug Synthesis)

Best for: Long-term cell assays (e.g., 48-72 hour incubations) and in vivo studies. Rationale: Masking the carboxylic acid removes the negative charge at pH 7.4, significantly lowering the desolvation energy and allowing passive diffusion[5].

  • Preparation: Chill 10 mL of anhydrous methanol to 0°C in an ice bath under an inert argon atmosphere.

  • Activation: Dropwise add thionyl chloride (SOCl₂, 1.2 equivalents) to the methanol to generate methanolic HCl in situ. Stir for 10 minutes.

  • Reaction: Add 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (1.0 equivalent) to the solution.

  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting crude solid from ethanol/diethyl ether to obtain the pure methyl ester hydrochloride prodrug.

  • Assay Application: Dissolve the prodrug in DMSO (10 mM stock) and apply to cells. Intracellular esterases will cleave the methyl group within 1-2 hours, releasing the active compound[4].

Protocol B: Formulation Strategy (Liposomal Encapsulation)

Best for: Acute assays where chemical synthesis is not feasible. Rationale: Cationic liposomes fuse with the negatively charged plasma membrane, delivering the encapsulated hydrophilic zwitterion directly into the cytosol without requiring passive diffusion.

  • Lipid Film: In a glass vial, mix DOTAP and DOPE lipids at a 1:1 molar ratio in chloroform. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Hydration: Rehydrate the lipid film with a 10 mM solution of 2-Methyl-3-piperidin-1-ylpropanoic acid in HEPES buffer (pH 7.4). Vortex vigorously for 5 minutes.

  • Extrusion: Pass the turbid suspension through a 100 nm polycarbonate membrane extruder 11 times to form uniform Large Unilamellar Vesicles (LUVs).

  • Delivery: Add the liposome-compound mixture to your cell culture media (final compound concentration 10-50 µM) and incubate for 4 hours prior to conducting your phenotypic assay.

Protocol C: Physical Permeabilization (Transient Electroporation)

Best for: Rapid screening in suspension cells (e.g., Jurkat, K562). Rationale: High-voltage electrical pulses create transient pores in the lipid bilayer, allowing the rapid influx of small polar molecules before the membrane reseals.

  • Preparation: Harvest 1x10⁶ cells and wash twice with PBS to remove serum proteins.

  • Suspension: Resuspend the cell pellet in 100 µL of a specialized electroporation buffer containing 50 µM of 2-Methyl-3-piperidin-1-ylpropanoic acid.

  • Pulsing: Transfer the suspension to a 0.2 cm gap electroporation cuvette. Apply a single exponential decay pulse (e.g., 120 V, 20 ms for standard mammalian cells).

  • Recovery: Immediately transfer the cells to 1 mL of pre-warmed, serum-rich recovery media. Incubate at 37°C for 30 minutes to allow membrane resealing before starting the assay.

Part 4: Data Presentation & Strategy Selection

Use the following quantitative summary to select the optimal delivery strategy for your specific workflow:

Delivery StrategyFold-Increase in Intracellular Conc.*Cytotoxicity RiskTime-to-ImplementBest Use Case
Ester Prodrug >50xLowHigh (Requires Synthesis)Long-term cell assays, in vivo PK/PD studies
Liposomal Encapsulation 10x - 20xModerateMedium (1 Day)Hard-to-transfect cells, acute biochemical readouts
Electroporation 20x - 30xHighLow (1 Hour)Rapid target validation, suspension cell lines

*Estimated fold-increase compared to passive incubation of the unmodified zwitterionic parent compound at 10 µM.

Part 5: References

  • Title: Amino Acids in the Development of Prodrugs Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Permeability prediction for zwitterions via chromatographic indexes and classification into 'certain' and 'uncertain' Source: ProQuest URL: [Link]

  • Title: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities Source: Taylor & Francis URL: [Link]

  • Title: Amino Acids in the Development of Prodrugs Source: ResearchGate URL: [Link]

  • Title: Amino Acid Prodrugs: An Approach to Improve the Absorption of HIV-1 Protease Inhibitor, Lopinavir Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride against similar beta-amino acids

Benchmarking 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride in Peptidomimetic Drug Design Executive Summary & Rationale The integration of non-canonical amino acids, particularly β -amino acids, has revolutionized...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride in Peptidomimetic Drug Design

Executive Summary & Rationale

The integration of non-canonical amino acids, particularly β -amino acids, has revolutionized peptide-based drug discovery by addressing historical limitations such as rapid proteolytic degradation and poor [1]. As a Senior Application Scientist, I frequently evaluate novel building blocks to optimize the pharmacokinetic (PK) profiles of lead compounds.

This guide objectively benchmarks (CAS: 24007-12-3) against structurally related β -amino acids, such as [2] (N-methyl- β -alanine) and 3-amino-2,2-dimethylpropanoic acid. By introducing a bulky, lipophilic piperidine ring and an α -methyl substitution, this specific compound provides unique conformational constraints. Below, we dissect the physicochemical causality behind its performance and provide self-validating experimental protocols for your laboratory benchmarking.

Physicochemical & Structural Benchmarking

The structural modifications in β -amino acids dictate their behavior in biological systems. Understanding the causality behind these modifications is critical for rational drug design:

  • Proteolytic Stability: The extra carbon in the β -amino acid backbone shifts the amide bond presentation, making it unrecognizable to standard α -proteases. The addition of the α -methyl group and the piperidine ring in 2-Methyl-3-piperidin-1-ylpropanoic acid creates severe steric hindrance, further shielding adjacent peptide bonds from enzymatic hydrolysis.

  • Lipophilicity and Permeability: While simple β -amino acids like 3-(methylamino)propanoic acid are highly polar, the piperidine ring significantly increases the partition coefficient (LogP). This effectively masks hydrogen bond donors, driving passive transcellular diffusion across lipid bilayers.

Table 1: Physicochemical Comparison of Selected β -Amino Acids

Compound NameCAS NumberMolecular WeightKey Structural FeaturePredicted Impact on Peptidomimetics
2-Methyl-3-piperidin-1-ylpropanoic acid HCl 24007-12-3207.70 g/mol α -methyl + piperidine ringMax steric shielding, high lipophilicity
3-(Methylamino)propanoic acid 2679-14-3103.12 g/mol N-methyl substitutionModerate protease resistance, high polarity
3-Amino-2,2-dimethylpropanoic acid HCl 2843-19-8153.61 g/mol gem-dimethyl at α -positionHigh steric shielding, low lipophilicity

Experimental Workflows & Methodologies

To objectively validate these structural advantages, we employ two core assays: a Plasma Stability Assay and a Caco-2 Permeability Assay. The protocols below are designed as self-validating systems ; the mandatory inclusion of internal standards and control parameters ensures that any deviation in LC-MS/MS sensitivity or biological matrix viability is immediately detectable.

Protocol A: In Vitro Human Plasma Stability Assay

Objective: Quantify the half-life ( t1/2​ ) extension provided by the piperidine and α -methyl substitutions.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized peptidomimetic (incorporating the target β -amino acid) in DMSO. Dilute to a 10 µM working solution in phosphate-buffered saline (PBS, pH 7.4).

  • Matrix Incubation: Pre-warm pooled human plasma to 37°C. Spike the working solution into the plasma to achieve a final compound concentration of 1 µM (ensure final DMSO 0.1% to prevent protein precipitation).

  • Sampling: Aliquot 50 µL of the mixture at designated time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching (Causality Note): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? The organic solvent denatures plasma proteins (halting enzymatic activity instantly) and precipitates them, preventing column clogging during LC-MS injection. The internal standard validates extraction recovery.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

G Start Compound Preparation (10 µM in DMSO) Incubation Incubate with Human Plasma (37°C, pH 7.4) Start->Incubation Quenching Quench with Acetonitrile (Pre-chilled, 1:3 v/v) Incubation->Quenching Centrifugation Centrifugation (14,000 rpm, 15 min) Quenching->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data Calculate Half-life (t1/2) & Clearance (CL) LCMS->Data

Workflow for In Vitro Plasma Stability Assay

Protocol B: Caco-2 Cell Permeability Assay

Objective: Assess the impact of the piperidine ring's lipophilicity on transcellular absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 . Causality Note: This TEER threshold self-validates the assay by confirming tight junction integrity; lower values indicate a compromised monolayer, which would yield false-positive permeability data.

  • Dosing: Add 10 µM of the test peptide in HBSS buffer (pH 7.4) to the apical (A) chamber. Add blank HBSS to the basolateral (B) chamber.

  • Incubation: Incubate at 37°C with 5% CO2​ on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling: Take 50 µL samples from the B chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Table 2: Benchmarking Experimental Results (Representative Data)

Peptide ModificationPlasma t1/2​ (min) Papp​ ( 10−6 cm/s)Efflux Ratio (B-A/A-B)
Standard α -Amino Acid (Control) 120.83.2
3-(Methylamino)propanoic acid 851.22.8
3-Amino-2,2-dimethylpropanoic acid >2401.52.5
2-Methyl-3-piperidin-1-ylpropanoic acid >2406.41.1

Data Interpretation: The incorporation of 2-Methyl-3-piperidin-1-ylpropanoic acid not only maximizes plasma stability (comparable to the highly hindered gem-dimethyl variant) but dramatically increases permeability ( Papp​ ) while suppressing P-glycoprotein-mediated efflux. This is a direct result of the bulky, lipophilic nature of the piperidine moiety.

Mechanistic Pathway: Conformational Influence in Peptidomimetics

When designing a drug, the 3D spatial arrangement is as critical as the chemical formula. The α -methyl and piperidine groups in 2-Methyl-3-piperidin-1-ylpropanoic acid restrict the ϕ and ψ dihedral angles of the peptide backbone. This restriction induces specific secondary structures (such as 14-helices common in β -peptides), which align the molecule optimally for target receptor binding while burying polar amide bonds away from the aqueous environment and proteases.

G BetaAA 2-Methyl-3-piperidin-1-ylpropanoic Acid Incorporation Steric Steric Hindrance (α-Methyl & Piperidine) BetaAA->Steric Lipo Increased Lipophilicity (Piperidine Ring) BetaAA->Lipo Protease Protease Resistance (Extended Half-life) Steric->Protease Perm Enhanced Membrane Permeability Lipo->Perm Efficacy Improved In Vivo Bioavailability Protease->Efficacy Perm->Efficacy

Mechanistic advantages of 2-Methyl-3-piperidin-1-ylpropanoic acid in drug design

Conclusion

For drug development professionals dealing with metabolically labile or poorly permeable peptide leads, substituting standard residues with 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride offers a powerful, dual-pronged optimization strategy. It outperforms simpler β -amino acids by coupling the inherent protease resistance of the sterically hindered β -backbone with the superior membrane permeability afforded by the lipophilic piperidine ring.

References

  • Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Source: MDPI. URL:[Link]

  • 3-(methylamino)propanoic acid (2679-14-3) - Chemical Safety, Models, Suppliers. Source: Chemchart. URL:[Link]

Sources

Comparative

A Comparative Guide to the Stability of 2-Methyl-3-piperidin-1-ylpropanoic acid: Hydrochloride Salt vs. Free Base Form

Introduction In pharmaceutical development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and manufacturability. For ionizable compounds like 2-Methyl-3-piperidin-1-ylpropanoic acid, the choice between the free base and a salt form, such as the hydrochloride, is fundamental. This guide provides an in-depth technical comparison of the expected stability profiles of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride and its corresponding free base.

The conversion of a free base into a salt is a common strategy to enhance physicochemical properties.[1] Salt formation can improve chemical stability, modify dissolution rates, and increase solubility.[2][3] Generally, salts of weak bases like 2-Methyl-3-piperidin-1-ylpropanoic acid are more stable and soluble in aqueous media than their free base counterparts.[3][4] However, this is not a universal truth; properties such as hygroscopicity can sometimes be less favorable in the salt form.[5] Therefore, a comprehensive experimental comparison is essential to select the optimal form for development. This guide outlines the rationale and methodologies for such a comparison, providing researchers with a robust framework for making data-driven decisions.

Physicochemical Properties: A Foundational Comparison

The initial step in comparing the two forms involves characterizing their fundamental physicochemical properties. The hydrochloride salt is formed by reacting the basic piperidine nitrogen of the free base with hydrochloric acid. This conversion from a neutral molecule to an ionic salt fundamentally alters the intermolecular forces within the crystal lattice, impacting key properties.

Diagram: Free Base to Hydrochloride Salt Conversion

G FB 2-Methyl-3-piperidin-1-ylpropanoic acid (Free Base) - Zwitterionic/Neutral Molecule - Lower Melting Point (Expected) - Lower Aqueous Solubility (Expected) HCl_reagent + HCl (Hydrochloric Acid) FB->HCl_reagent Salt 2-Methyl-3-piperidin-1-ylpropanoic acid HCl (Hydrochloride Salt) - Ionic Compound - Higher Melting Point (Expected) - Higher Aqueous Solubility (Expected) HCl_reagent->Salt G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample_FB Free Base (3-5 mg) DSC DSC Analysis (10°C/min to 300°C) Sample_FB->DSC TGA TGA Analysis (10°C/min to 300°C) Sample_FB->TGA Sample_HCl HCl Salt (3-5 mg) Sample_HCl->DSC Sample_HCl->TGA Data_DSC Identify Melting Point & Decomposition (Endo/Exotherms) DSC->Data_DSC Data_TGA Determine Onset of Mass Loss (Decomposition Temp) TGA->Data_TGA

Caption: Workflow for comparative thermal stability analysis.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. [6]Excessive moisture uptake can lead to physical changes (e.g., deliquescence, crystallization of amorphous content) and chemical degradation, impacting stability, flowability, and formulation performance. [6][7]While salts often have improved solubility, this can sometimes be associated with greater hygroscopicity. [8]

Methodology: Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures how quickly and how much moisture a sample absorbs or desorbs by varying the relative humidity (RH) of the surrounding air at a constant temperature. [6][]This provides a detailed moisture sorption-desorption profile.

Experimental Protocol: DVS
  • Sample Preparation: Place approximately 10-20 mg of the sample (hydrochloride salt or free base) onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), allowing the sample mass to equilibrate at each step.

  • Desorption Cycle: Decrease the RH in a similar stepwise manner back to 0% RH.

  • Data Analysis: Plot the change in mass (%) against the target RH to generate sorption and desorption isotherms. Classify the hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH at 25 °C). [10]

Solubility and Dissolution Rate

Solubility is a critical determinant of a drug's bioavailability. For a weakly basic compound, the salt form is generally expected to have higher aqueous solubility and a faster dissolution rate compared to the free base, particularly in acidic to neutral media. [3][11]

Methodology: pH-Solubility Profile

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound at different pH values. [3]

Experimental Protocol: Shake-Flask Solubility
  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of the test substance (hydrochloride salt or free base) to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the suspensions to remove undissolved solids.

  • Concentration Analysis: Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate the pH-solubility profile for each form.

Expected Results and Data Summary

Based on established pharmaceutical principles, the following outcomes are anticipated. These tables summarize the expected data from the described experiments.

Table 1: Predicted Thermal Stability Data
Parameter2-Methyl-3-piperidin-1-ylpropanoic acid (Free Base)2-Methyl-3-piperidin-1-ylpropanoic acid HClRationale
Melting Point (DSC) Lower (e.g., 150-170 °C)Higher (e.g., >200 °C)Ionic bonds in the salt crystal lattice require more energy to break. [8]
Decomposition Temp (TGA) Lower onset of mass lossHigher onset of mass lossThe salt form is generally expected to have greater thermal stability. [1]
Table 2: Predicted Hygroscopicity Data
Parameter2-Methyl-3-piperidin-1-ylpropanoic acid (Free Base)2-Methyl-3-piperidin-1-ylpropanoic acid HClRationale
Moisture Uptake @ 80% RH Low (< 2%)Moderate to High (> 2%)The polar, ionic nature of salts can attract water molecules more readily than the neutral free base. [5][8]
Hygroscopicity Class Non-hygroscopic to Slightly HygroscopicSlightly to Moderately HygroscopicClassification based on standard pharmacopeial criteria. [10]
Physical Change @ High RH None expectedPotential for deliquescenceHigh moisture uptake in salts can lead to the dissolution of the solid.
Table 3: Predicted Aqueous Solubility Data
pH ConditionSolubility (Free Base)Solubility (HCl Salt)Rationale
pH 1.2 (Acidic) ModerateHighThe salt is highly ionized and soluble; the free base protonates to its soluble conjugate acid.
pH 6.8 (Neutral) LowHighThe salt remains ionized, while the free base has low intrinsic solubility. [3]
pH > 8 (Basic) Very LowLow (may convert to free base)Above the pKa, the salt will convert to the less soluble free base solid form. [11][12]

Conclusion and Recommendations

The selection between the hydrochloride salt and the free base of 2-Methyl-3-piperidin-1-ylpropanoic acid requires a careful balance of their respective advantages and disadvantages.

  • The hydrochloride salt is anticipated to exhibit superior thermal stability and significantly higher aqueous solubility, which are highly desirable properties for oral dosage form development. These attributes can lead to better chemical stability during storage and improved bioavailability. [1][2]* The free base , conversely, is expected to be less hygroscopic. [5]This could simplify handling and manufacturing processes, especially in humid environments, and may require less stringent packaging controls.

Recommendation: For most applications, particularly oral drug delivery, the hydrochloride salt will likely be the preferred form due to its expected advantages in solubility and thermal stability. The potential for higher hygroscopicity is a manageable challenge that can be addressed through formulation strategies (e.g., use of desiccants) and appropriate packaging. However, if the hygroscopicity of the hydrochloride salt proves to be extreme and leads to significant handling or stability issues, and if the intrinsic solubility of the free base is sufficient for the intended therapeutic dose, then the free base could be a viable alternative.

Ultimately, the experimental data generated from the protocols outlined in this guide will provide the definitive evidence required to select the optimal solid form of 2-Methyl-3-piperidin-1-ylpropanoic acid for successful drug product development.

References

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 24(15), 2826. Available from: [Link]

  • Wassvik, C. M., & Hilfiker, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Pharma Innovation. API Hygroscopicity. Available from: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Drug Stability Testing: Key Requirements. Available from: [Link]

  • Technology Networks. (2022). Hygroscopicity Evaluation. Available from: [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Gupta, P., & Bansal, A. K. (2005). Salt Selection in Drug Development. Pharmaceutical Technology, 29(11), 68-80. Available from: [Link]

  • Williams, H. D., & Lipinski, C. A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 32(6), 158-160. Available from: [Link]

  • Mora, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Journal of Applied Solution Chemistry and Modeling, 6(4), 223-230. Available from: [Link]

  • Avdeef, A., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 627-639. Available from: [Link]

  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Available from: [Link]

  • Avdeef, A., et al. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available from: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. CHEMICAL & PHARMACEUTICAL BULLETIN, 29(3), 882-885. Available from: [Link]

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Validation

Inter-laboratory validation of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride purity testing

An Inter-laboratory Comparative Guide to the Validation of Purity Testing for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride This guide provides a comprehensive framework for the selection, validation, and inter-l...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-laboratory Comparative Guide to the Validation of Purity Testing for 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

This guide provides a comprehensive framework for the selection, validation, and inter-laboratory comparison of analytical methods for determining the purity of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride. As a crucial intermediate or active pharmaceutical ingredient (API), ensuring the reliability and reproducibility of its purity assessment across different quality control laboratories is paramount for regulatory compliance and product consistency. This document moves beyond a simple recitation of methods to explain the scientific rationale behind methodological choices, establishing a self-validating system for robust analytical oversight.

Chapter 1: Foundational Principles and Method Selection

The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. According to guidelines from the International Council for Harmonisation (ICH), impurities must be controlled and monitored.[1] For 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride, a compound featuring a carboxylic acid, a tertiary amine (piperidine), and a hydrochloride salt, a multi-faceted approach to purity analysis is required. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities (e.g., starting materials, by-products, or degradation products).[2][3]

Candidate Analytical Methodologies

Three primary techniques present as viable candidates for the purity assessment of this molecule:

  • High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique in the pharmaceutical industry, HPLC is ideal for separating non-volatile and thermally labile compounds like our target analyte.[2][4] A reversed-phase method would be the logical starting point, separating the compound based on its polarity.

  • Gas Chromatography (GC): GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[2][5] However, the target molecule's polarity and low volatility, owing to the carboxylic acid and hydrochloride salt, make direct analysis challenging. Derivatization would likely be necessary to convert the analyte into a more volatile and thermally stable compound, which adds a step to the sample preparation process and a potential source of variability.[3][6]

  • Acid-Base Titration: This classical analytical technique provides an absolute measure of the hydrochloride content, offering a direct assessment of the salt's purity. It serves as an excellent orthogonal method to chromatographic techniques, which measure purity relative to a reference standard. Titration can determine the assay value based on the basic piperidine nitrogen or the acidic hydrochloride.[7][8]

Rationale for Method Prioritization

A decision on which method to prioritize for a full inter-laboratory validation study must be based on a balance of specificity, robustness, and practicality for a typical QC environment.

G cluster_0 Method Selection Rationale start Analyte Properties: - Non-volatile - Polar (acid, amine salt) - Thermally labile hplc HPLC (Reversed-Phase) start->hplc Direct analysis, high specificity gc GC start->gc Requires derivatization, adds complexity titration Titration start->titration Absolute method for salt, not for organic impurities decision Primary Method for Impurity Profile: HPLC hplc->decision gc->decision decision2 Orthogonal Method for Assay: Titration titration->decision2

Caption: Decision workflow for selecting primary and orthogonal analytical methods.

Based on this rationale, Reversed-Phase HPLC is selected as the primary candidate for inter-laboratory validation for its ability to quantify the main component and separate potential organic impurities in a single run. Argentometric Titration is chosen as the orthogonal method to confirm the purity with respect to the hydrochloride salt content.

Chapter 2: Single-Laboratory Validation Protocol (Pre-Transfer)

Before initiating a multi-site study, the chosen HPLC method must be rigorously validated in a single laboratory according to ICH Q2(R1) guidelines. This establishes the method's performance characteristics and provides the acceptance criteria for the inter-laboratory study.

HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and a low-pH aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) is a logical starting point to ensure the carboxylic acid is protonated and the piperidine nitrogen is charged, leading to good peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (where the molecule is expected to have absorbance without a strong chromophore).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A (aqueous buffer) or Water/Acetonitrile mixture.

Validation Parameters & Acceptance Criteria

The following parameters must be assessed. The results presented are illustrative examples.

Parameter Method Acceptance Criteria Example Result
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform stress testing (acid, base, peroxide, heat, light).Peak is pure and free from interference. Degradants are resolved from the main peak (Resolution > 2.0).Pass
Linearity 5 concentrations from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range Confirmed by linearity, accuracy, and precision studies.80% - 120% of nominal concentrationPass
Accuracy Spike analyte into blank matrix at 3 levels (e.g., 80%, 100%, 120%), n=3 for each.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision - Repeatability: 6 replicate injections of the same sample.- Intermediate: Different analysts, days, equipment.RSD ≤ 1.0% for assay.RSD ≤ 5.0% for impurities.Repeatability RSD = 0.4%Intermediate RSD = 0.8%
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.Method must be sensitive enough to detect impurities at the reporting threshold (e.g., 0.05%).LOD = 0.01%LOQ = 0.03%
Robustness Vary key parameters (flow rate ±10%, pH ±0.2 units, column temp ±5°C, mobile phase composition ±2%).System suitability parameters remain within limits. Purity results are not significantly affected.Pass

Chapter 3: Designing the Inter-laboratory Validation Study

The goal of an inter-laboratory study is to determine the reproducibility of the analytical method—its precision under different circumstances, such as different laboratories, analysts, and equipment.[9][10]

Study Protocol and Execution

A meticulously designed protocol is the cornerstone of a successful study. It must be circulated and agreed upon by all participating laboratories.

G cluster_0 Inter-laboratory Study Workflow A 1. Develop & Validate Method in Primary Lab B 2. Draft Comprehensive Study Protocol A->B C 3. Qualify Participating Laboratories (n≥3) B->C D 4. Prepare & Distribute Homogeneous Sample Lots & Reference Standard C->D E 5. Labs Execute Protocol & Report Data Centrally D->E F 6. Statistical Analysis (ANOVA, Repeatability, Reproducibility) E->F G 7. Final Validation Report & Method Harmonization F->G

Caption: Workflow for conducting a structured inter-laboratory validation study.

Key Components:

  • Participating Laboratories: A minimum of three independent laboratories should be included.

  • Reference Standard: A single, highly characterized lot of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride reference standard must be distributed to all labs.[11][12][13]

  • Test Samples: Two to three batches of the material with varying levels of purity (if available) should be prepared and distributed blindly to assess the method's performance across a range.

  • Data Reporting: A standardized template for reporting all raw data, chromatograms, system suitability results, and final calculations is essential to prevent transcription errors and facilitate analysis.

Chapter 4: Detailed Experimental Protocols for Cross-Validation

The following protocols must be followed exactly by all participating laboratories.

Protocol 1: HPLC Purity Determination

This protocol is designed as a self-validating system. If System Suitability Testing fails, all results obtained from that sequence are invalid.

  • System Suitability Solution Preparation: Prepare a solution containing the analyte (~0.05 mg/mL) and a known, closely eluting impurity or a related compound.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a nominal concentration of 1.0 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample in diluent to a nominal concentration of 1.0 mg/mL.

  • Chromatographic Sequence:

    • Inject diluent (blank) to ensure no carryover.

    • Inject the System Suitability Solution six times.

    • Inject the Standard Preparation.

    • Inject the Sample Preparations in duplicate.

    • Inject the Standard Preparation again to bracket the samples.

  • System Suitability Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.5 for the main analyte peak.

    • Theoretical Plates (N): > 2000.

    • Resolution (Rs): > 2.0 between the analyte and the known impurity.

    • Repeatability of Standard Injections: RSD ≤ 1.0% for the peak area of the six suitability injections.

  • Calculations: Calculate the % Purity using the area percent method, assuming equal response factors for impurities unless otherwise determined.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Argentometric Titration for Hydrochloride Content

This orthogonal method validates the salt purity.

  • Reagent Preparation:

    • Standardized 0.1 N Silver Nitrate (AgNO₃) solution.

    • Potassium Chromate (K₂CrO₄) indicator solution.

  • Sample Preparation: Accurately weigh approximately 200 mg of the sample and dissolve in 50 mL of deionized water.

  • Titration Procedure:

    • Add 1 mL of potassium chromate indicator to the sample solution.

    • Titrate with standardized 0.1 N AgNO₃ until the first appearance of a persistent orange-red color of silver chromate.[14]

    • Perform a blank titration with the same volumes of water and indicator.

  • Calculation:

    % HCl Purity = [((V_sample - V_blank) * N_AgNO₃ * MW_analyte) / (Weight_sample * 1000)] * 100

    Where V is volume in mL, N is normality, and MW is the molecular weight of the analyte (207.70 g/mol ).

Chapter 5: Comparative Analysis of Inter-laboratory Results

Once data is collected from all labs, it must be statistically analyzed to determine the method's reproducibility.

Tabulated Hypothetical Results

Table: HPLC Purity (%) Results

Sample Lot Lab A Lab B Lab C Mean Std. Dev.
Lot 199.8599.8199.8899.850.035
Lot 299.2199.2999.2599.250.040
Lot 398.5598.6598.5998.600.051

Table: Titration Purity (%) Results

Sample Lot Lab A Lab B Lab C Mean Std. Dev.
Lot 199.7999.8599.8199.820.031
Lot 299.1599.2199.2599.200.050
Lot 398.4898.5998.5298.530.056
Interpretation and Conclusion

The low standard deviation between laboratories for both methods indicates strong reproducibility. A formal statistical analysis, such as an Analysis of Variance (ANOVA), should be performed to separate within-lab variability (repeatability) from between-lab variability (reproducibility). The results from the HPLC and titration methods show good concordance, providing a high degree of confidence in the purity assessment.

Based on this validation framework and comparative data, the proposed HPLC method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine purity and impurity testing of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride in a multi-laboratory, regulated environment. The orthogonal titration method provides a reliable secondary confirmation of assay.

References

  • BenchChem.
  • BenchChem.
  • Clauwaert, J., & De Leenheer, A. (1985). Quantitative Gas Chromatographic Analysis of 1-(4-Piperidinyl)-1H-benzimidazol-2-amine. Analytical Chemistry, 57(13), 2734–2737.
  • Veeprho. (2023, August 23). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.
  • Proclinical. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8117–8128.
  • World Health Organization. (2018). The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. Annex 1.
  • WJAR. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 795-803.
  • Beskan, U., Yildirim, S. T., & Yapar, E. A. (2020). An overview of analytical method validation. Universal Journal of Pharmaceutical Research, 5(4), 53-58.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Scribd.
  • Bhokare, K. K., Aloorkar, N. H., & Mali, K. K. (2007). Validation of analytical methods. Pharma Times, 39(9), 11-15.
  • Quora.
  • U.S. Environmental Protection Agency. (1994). Method 9253: Chloride (Titrimetric, Silver Nitrate). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • U.S. Pharmacopeia. USP Reference Standards.
  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183–1188.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride

Comprehensive Safety and Operational Guide for Handling 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride As a fine chemical and specialized building block, 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-3-piperidin-1-ylpropanoic Acid Hydrochloride

As a fine chemical and specialized building block, 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride (CAS: 24007-12-3) requires meticulous handling protocols. While it is a highly valuable compound for drug development and synthetic chemistry 1[1], its physical and chemical properties present specific occupational hazards.

This guide provides researchers with the mechanistic reasoning behind required safety measures, ensuring that laboratory protocols are not just followed, but deeply understood.

Mechanistic Hazard Profile

To design a self-validating safety system, we must first understand the physicochemical nature of the threat.

  • The Piperidine Moiety: Piperidine derivatives are known for their biological activity and can be highly toxic, causing acute irritation upon contact with skin or mucous membranes 2[2]. The heterocyclic ring is lipophilic, allowing it to interact with biological lipid bilayers.

  • The Hydrochloride (HCl) Salt Form: To stabilize the compound, it is synthesized as an HCl salt. This drastically increases its aqueous solubility. However, it also means the chemical exists as a fine, lyophilized, or milled crystalline powder. These microparticles are highly susceptible to electrostatic levitation, creating a severe inhalation hazard (aerosolization) during routine transfer 3[3]. Furthermore, if the dust contacts sweaty skin, it dissolves rapidly, creating a localized high-concentration solution that facilitates dermal penetration.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The equipment chosen must directly mitigate the specific kinetic and chemical risks of aerosolized piperidine salts.

Table 1: Quantitative Hazard & PPE Specification Matrix

Hazard CategoryPhysical ManifestationRecommended PPEMechanistic Justification & Standard
Respiratory Airborne fine powder/dustParticulate RespiratorN95 (US) or P1/P3 (EN 143): Captures electrostatically levitated microparticles before they reach the respiratory mucosa 3[3].
Ocular Aerosolized micro-crystalsSafety GogglesTightly fitting (EN166 / NIOSH): Standard safety glasses have gaps; tightly fitting goggles prevent airborne dust from settling on the cornea4[4].
Dermal Solubilized salt in sweatChemical GlovesNitrile (Min 0.11 mm): Nitrile provides superior chemical resistance to organic amines compared to latex, preventing transdermal absorption5[5].
Systemic Accidental contactLab CoatFlame-resistant, fully buttoned: Acts as the final physical barrier against environmental contamination.

Operational Workflow: Stock Solution Preparation

Objective: To safely formulate a standardized stock solution of 2-Methyl-3-piperidin-1-ylpropanoic acid hydrochloride while completely suppressing aerosolization.

Step-by-Step Methodology:

  • Environmental Stabilization: Activate the chemical fume hood and ensure a face velocity of 80-120 fpm. Place the analytical balance at least 6 inches inside the hood sash to prevent turbulent air from disrupting the weighing process.

  • Static Mitigation (Critical Step): Pass an anti-static ionizer gun over the weighing boat and the exterior of the chemical vial. Causality: Hydrochloride salts are highly prone to static cling. Neutralizing the surface charge prevents the powder from repelling off the micro-spatula and aerosolizing into the worker's breathing zone.

  • Transfer & Weighing: Using a grounded micro-spatula, carefully transfer the required mass into the weighing boat. Keep the source vial and the boat as close together as physically possible to minimize the transfer path.

  • Solubilization: Transfer the weighed powder into a volumetric flask. Slowly add the primary solvent (e.g., DMSO or distilled water) by letting it run down the inside wall of the flask. Causality: Direct, rapid addition of solvent onto the powder causes rapid displacement of air, which can eject fine, un-wetted particles out of the flask neck.

  • Homogenization: Seal the flask immediately. Gently invert until complete dissolution is achieved. Do not vortex vigorously until the powder is visibly wetted to avoid trapping dry powder on the upper walls of the vessel.

Emergency Spill Response and Disposal Plan

In the event of a powder spill, standard wet-cleaning methods are dangerous. Follow this validated containment protocol:

  • Isolation: Immediately halt work. Leave the fume hood running to maintain negative pressure and prevent the dust from escaping into the general laboratory environment.

  • Containment (No Water Jets): Do not use water jets or wet paper towels initially. Causality: Applying water directly to a hydrochloride salt powder will rapidly dissolve it, creating a highly concentrated acidic solution that spreads the active pharmaceutical ingredient over a larger surface area, complicating recovery and increasing exposure risk 3[3].

  • Mechanical Collection: Use a dedicated chemical spill brush and dustpan to sweep up the powder mechanically 4[4]. Place the recovered powder into a sealable, chemically compatible hazardous waste container.

  • Surface Decontamination: Only after the bulk powder is mechanically removed should you wash the contaminated surface thoroughly with soap and plenty of water to neutralize and remove residual micro-crystals 3[3].

  • Disposal: Label the container as "Hazardous Waste: Piperidine Derivative / Organic Hydrochloride Salt". Dispose of it according to institutional environmental regulations. Never allow the product to enter standard drains 4[4].

Workflow Visualization

G Start Initiate Handling Protocol PPE Don PPE Matrix (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood & Apply Anti-Static PPE->Hood Weigh Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Mechanical Cleanup (No Water Jets) Spill->Clean Yes Success Proceed to Downstream Assay Spill->Success No Decon Surface Decontamination (Soap & Water) Clean->Decon Dispose Hazardous Waste Disposal Decon->Dispose Success->Dispose Waste

Workflow for the safe handling, weighing, and spill response of piperidine hydrochloride salts.

References

  • Chemchart. "2-Methyl-3-(methylamino)propanoic acid (56970-74-2) - Chemchart".
  • LGC Standards. "SAFETY DATA SHEET - CJ-023423 Hydrochloride Salt".
  • CymitQuimica. "CAS 4945-53-3: Piperidine, 1-(oxiranylmethyl)-".
  • Peptide.com. "Safety Data Sheet: L-2-Tetrahydroisoquinoline acetic acid hydrochloride salt".
  • Peptide.com. "Safety Data Sheet: D-Alanine isopropyl ester hydrochloride salt".

Sources

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